2-Cyclopentene-1-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopent-2-en-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZTJAACCRFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864427 | |
| Record name | (Cyclopent-2-en-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13668-61-6 | |
| Record name | 2-Cyclopentene-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13668-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent-2-enylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013668616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13668-61-6 | |
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| Record name | Cyclopent-2-enylacetic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Cyclopentene-1-acetic acid CAS number and properties
An In-Depth Technical Guide to 2-Cyclopentene-1-acetic acid (CAS: 13668-61-6) for Advanced Research and Development
Introduction
This compound is a versatile bifunctional molecule featuring a reactive carboxylic acid and a cyclic alkene. This unique combination makes it a valuable intermediate and building block in organic synthesis. Its structural motif is a key component in a variety of natural products and pharmacologically active compounds, positioning it as a molecule of significant interest for professionals in drug discovery, fragrance synthesis, and materials science. This guide serves as a comprehensive technical resource, offering insights into its properties, synthesis, reactivity, and applications, grounded in established scientific principles to empower researchers in their experimental endeavors.
Core Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design. This compound is a colorless liquid under standard conditions, characterized by the identifiers and properties summarized below.[1][2][3][4]
Chemical Structure
Caption: Chemical Structure of this compound
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 13668-61-6 | [1][5] |
| Molecular Formula | C₇H₁₀O₂ | [1][3][6] |
| Molecular Weight | 126.15 g/mol | [1][2][3] |
| IUPAC Name | 2-(Cyclopent-2-en-1-yl)acetic acid | [3] |
| Synonyms | 2-Cyclopenten-1-ylacetic acid, Cyclopent-2-enylacetic acid | [4] |
| Appearance | Colorless liquid | [4][6] |
| Melting Point | 19 °C (lit.) | [1][2][5] |
| Boiling Point | 93-94 °C @ 2.5 mmHg (lit.) | [2][5][6] |
| Density | 1.047 g/mL at 25 °C (lit.) | [2][4][6] |
| Refractive Index (n²⁰/D) | 1.468 (lit.) | [1][2][6] |
| Solubility | Insoluble in water; soluble in alcohols, ethers | [6] |
| pKa | 4.61 ± 0.10 (Predicted) | [4] |
Synthesis, Purification, and Characterization
The reliable acquisition of high-purity material is paramount. This section details a common synthetic approach and outlines the necessary protocols for purification and structural verification.
Synthetic Pathway Overview
A prevalent method for synthesizing this compound involves the reaction of a suitable cyclopentene precursor with a two-carbon synthon for the acetic acid moiety.[6] One common strategy is the alkylation of a malonic ester with a cyclopentenyl halide, followed by hydrolysis and decarboxylation. This classical approach offers robust and predictable outcomes.
References
An In-depth Technical Guide to the Synthesis of 2-Cyclopentene-1-acetic acid from Cyclopentadiene
Abstract: This technical guide provides a comprehensive, in-depth exploration of a primary synthetic route to 2-Cyclopentene-1-acetic acid, a valuable building block in organic synthesis and drug development. The synthesis commences with the readily available starting material, cyclopentadiene. This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and causalities behind experimental choices, targeting an audience of researchers, scientists, and professionals in drug development. We will delve into the critical preparation of the cyclopentadiene monomer, its conversion to the aromatic cyclopentadienyl anion, subsequent alkylation, and the final transformations to yield the target molecule.
Introduction
This compound is an organic compound featuring a five-membered ring with an isolated double bond and a carboxylic acid functional group.[1][2] This structural motif is of significant interest in medicinal chemistry and serves as a precursor for a variety of more complex molecules, including certain prostaglandin analogs and other bioactive compounds.[3] The synthesis pathway from cyclopentadiene is an elegant demonstration of fundamental organic chemistry principles, including pericyclic reactions, the generation of aromatic anions, and standard functional group manipulations. This guide will focus on a robust and direct method involving the alkylation of the cyclopentadienyl anion.
Part 1: Preparation of the Diene Monomer
Causality: Cyclopentadiene is a highly reactive diene that readily undergoes a [4+2] Diels-Alder cycloaddition with itself at room temperature to form its dimer, dicyclopentadiene (DCPD).[4][5] Therefore, to be used as a reagent, the monomer must be freshly generated from the commercially available dimer immediately before use. This process is a retro-Diels-Alder reaction, often referred to as "cracking."
The equilibrium between the monomer and dimer is temperature-dependent. Heating the dimer shifts the equilibrium toward the lower-boiling monomer, which can be isolated by fractional distillation.[4][5]
Experimental Protocol 1: Thermal Cracking of Dicyclopentadiene
This protocol describes the depolymerization of dicyclopentadiene to obtain the cyclopentadiene monomer.
Materials:
-
Dicyclopentadiene (technical grade)
-
Electric heating mantle or oil bath
-
Fractional distillation apparatus (e.g., 500 mL two-necked flask, Vigreux column, condenser, receiving flask)
-
Dry ice/acetone bath
Procedure:
-
Assemble a fractional distillation apparatus. It is crucial that the setup is dry. The receiving flask should be cooled in a dry ice/acetone bath to approximately -78 °C to prevent the freshly distilled monomer from re-dimerizing.[6]
-
Charge the distillation flask with 200 mL of dicyclopentadiene.
-
Slowly heat the dicyclopentadiene to its reflux temperature (around 170 °C).[4][7] The retro-Diels-Alder reaction begins around 150-160 °C.[7]
-
The cyclopentadiene monomer will distill over at a temperature of 40-42 °C.[5] Collect the distillate in the cooled receiving flask.
-
Continue the distillation until a significant increase in the pot temperature is required or the residue becomes viscous. It is advisable not to distill to dryness.
-
The collected cyclopentadiene monomer appears as a colorless liquid. It is highly unstable at room temperature (50% dimerized in 24 hours) and must be kept on ice or at -78 °C and used immediately for the subsequent reaction.[5]
Workflow for Dicyclopentadiene Cracking
Caption: Workflow for the thermal cracking of dicyclopentadiene.
Part 2: The Alkylation Pathway: A Direct Synthetic Route
While the Diels-Alder reaction of cyclopentadiene is a cornerstone of organic synthesis, for the specific target of this compound, a more direct and efficient route involves the formation and subsequent alkylation of the cyclopentadienyl anion.
Step 2.1: Formation of the Aromatic Cyclopentadienyl Anion
Causality: Cyclopentadiene exhibits unusually high acidity for a hydrocarbon (pKa ≈ 16). This is because its conjugate base, the cyclopentadienyl anion, is aromatic. The anion has a planar, cyclic, conjugated system containing 6 π-electrons, satisfying Hückel's rule (4n+2, where n=1). This aromatic stabilization is the driving force for the deprotonation.
Experimental Protocol 2: Generation of Cyclopentadienylsodium
This protocol is adapted from established methods for preparing cyclopentadienylsodium.[8]
Materials:
-
Freshly prepared cyclopentadiene
-
Sodium metal, finely cut or as a sand
-
Anhydrous tetrahydrofuran (THF) or xylene
-
Three-necked flask, condenser, mechanical stirrer, gas inlet (for inert atmosphere)
Procedure:
-
Set up a dry 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Place 8.6 g (0.375 g-atom) of sodium metal into the flask with 75 mL of dry xylene.[8]
-
Heat the mixture to reflux with stirring to create a fine sodium sand. Once formed, allow the mixture to cool.
-
Carefully add a solution of 23.1 g (0.35 mol) of freshly distilled cyclopentadiene in 50 mL of dry xylene dropwise to the stirred sodium suspension.
-
The reaction is exothermic, and hydrogen gas will evolve. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the evolution of hydrogen ceases and a pink or tan precipitate of cyclopentadienylsodium forms.
Caption: Formation of the aromatic cyclopentadienyl anion.
Step 2.2: Nucleophilic Alkylation
Causality: The aromatic cyclopentadienyl anion is an excellent nucleophile. It can readily participate in an SN2 reaction with a suitable electrophile, such as an alkyl haloacetate. This reaction forms a new carbon-carbon bond, attaching the acetic acid ester moiety to the cyclopentadiene ring. The reaction is conducted at low temperatures to minimize side reactions like dimerization or double bond migration.[8]
Experimental Protocol 3: Synthesis of Methyl 2,4-cyclopentadiene-1-acetate
Materials:
-
Cyclopentadienylsodium solution from the previous step
-
Methyl bromoacetate or ethyl bromoacetate
-
Anhydrous diethyl ether or THF
-
Dry ice/acetone bath
Procedure:
-
Cool the flask containing the cyclopentadienylsodium suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the haloacetate (e.g., 0.33 mol of methyl bromoacetate) in dry ether dropwise to the cold, stirred suspension over a period of 2 hours.[8]
-
A white precipitate of sodium bromide will form during the addition.
-
Allow the reaction mixture to stir overnight at -78 °C to ensure the reaction goes to completion.[8]
-
The resulting product, methyl 2,4-cyclopentadiene-1-acetate, is unstable and should be used immediately in the next step without extensive purification.
Part 3: Final Transformations
Step 3.1: Selective Hydrogenation
Causality: The alkylation product is a substituted cyclopentadiene, a conjugated diene system. The target molecule, this compound, contains a single, isolated double bond. Therefore, a selective reduction is required to convert the diene into a mono-alkene. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard method for this transformation. The reaction must be carefully monitored to prevent over-reduction to the fully saturated cyclopentylacetic acid derivative. This is typically achieved by stopping the reaction after the theoretical amount of one mole of hydrogen has been consumed.
Experimental Protocol 4: Hydrogenation to Methyl 2-Cyclopentene-1-acetate
Materials:
-
Crude methyl 2,4-cyclopentadiene-1-acetate solution
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Hydrogen gas
Procedure:
-
After the alkylation reaction, carefully quench the mixture by adding it to ice-water. Extract the organic product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature.
-
Dissolve the crude ester in ethanol.
-
Transfer the solution to a suitable hydrogenation vessel. Add a catalytic amount of 5% Pd/C (typically 1-5 mol% by weight relative to the substrate).
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm or a balloon).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by measuring hydrogen uptake or by TLC/GC analysis.
-
Once one molar equivalent of hydrogen has been consumed, stop the reaction.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with fresh solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude methyl 2-cyclopentene-1-acetate.
Step 3.2: Saponification to this compound
Causality: The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a classic saponification reaction, where a base (like sodium hydroxide) hydrolyzes the ester to its carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and yield the final free acid product.
Experimental Protocol 5: Hydrolysis of the Ester
Materials:
-
Crude methyl 2-cyclopentene-1-acetate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol/Water solvent mixture
-
Hydrochloric acid (HCl), 3M or 6M
-
Diethyl ether or dichloromethane for extraction
Procedure:
-
Dissolve the crude ester in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add a 10% aqueous solution of NaOH (approximately 1.5-2.0 molar equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
After the hydrolysis is complete, cool the mixture in an ice bath and carefully acidify it to a pH of ~2 by adding 3M HCl.
-
Extract the aqueous layer multiple times with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.
Overall Synthetic Workflow
Caption: Summary of the alkylation pathway to the target molecule.
Part 4: Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Data | Reference(s) |
| Chemical Formula | C₇H₁₀O₂ | [2][9] |
| Molecular Weight | 126.15 g/mol | [2][9] |
| Appearance | Colorless liquid | [10] |
| Boiling Point | 93-95 °C at 2-2.5 mmHg | [9] |
| Melting Point | 19 °C | [9] |
| Density | ~1.047 g/mL at 25 °C | [11] |
| Refractive Index (n²⁰/D) | ~1.468 | [9] |
| IR Spectroscopy | Characteristic peaks for C=O (acid) ~1710 cm⁻¹, O-H (acid) broad ~2500-3300 cm⁻¹, C=C ~1650 cm⁻¹ | [1] |
| ¹H NMR Spectroscopy | Expected signals for vinyl, allylic, aliphatic, and acid protons. | - |
| ¹³C NMR Spectroscopy | Expected signals for carboxyl, vinyl, and aliphatic carbons. | - |
Conclusion
The synthesis of this compound from cyclopentadiene via the alkylation pathway is a robust and instructive multi-step process. It leverages the unique chemical properties of cyclopentadiene, namely its existence in a dimeric state and the aromaticity of its corresponding anion. Each step, from the initial thermal cracking to the final saponification, requires careful control of reaction conditions to maximize yield and purity. This guide provides the foundational theory and detailed protocols necessary for researchers to successfully synthesize this important chemical intermediate, paving the way for its application in drug discovery and complex molecule synthesis.
References
- 1. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]
- 2. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentadiene - Wikipedia [en.wikipedia.org]
- 5. chem.latech.edu [chem.latech.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organosynthetic & Organometallic Chemistry: Preparation of Cyclopentadiene [tvv2008.blogspot.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-Depth Technical Guide to 2-Cyclopentene-1-acetic acid
Abstract
This technical guide provides a comprehensive overview of 2-Cyclopentene-1-acetic acid (CPAA), a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document details the compound's fundamental chemical and physical properties, synthesis methodologies, spectroscopic profile, and critical safety protocols. By integrating established experimental procedures with insights into their underlying chemical principles, this guide serves as an authoritative resource for the practical application and safe handling of CPAA in a laboratory setting.
Chemical Identity and Core Properties
This compound is an unsaturated carboxylic acid characterized by a five-membered ring containing one double bond, with an acetic acid moiety attached. Its unique structure, combining the reactivity of an alkene and a carboxylic acid, makes it a versatile building block in organic synthesis.
The fundamental properties of this compound are summarized below. These data are critical for experimental design, enabling accurate molar calculations, prediction of physical behavior, and confirmation of substance identity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 126.15 g/mol | [1][2][5] |
| IUPAC Name | 2-(Cyclopent-2-en-1-yl)acetic acid | [1] |
| CAS Number | 13668-61-6 | [1][2][4] |
| EC Number | 237-146-1 | [1][6] |
| Appearance | Colorless liquid | [7] |
| Density | 1.047 g/mL at 25 °C | [3][5][6] |
| Melting Point | 19 °C | [2][5][6] |
| Boiling Point | 93-94 °C at 2.5 mmHg | [5][6][7] |
| Refractive Index (n20/D) | 1.468 | [2][5][6] |
| SMILES | C1CC(C=C1)CC(=O)O | [1] |
Synthesis and Purification Workflow
The synthesis of this compound and its derivatives is a topic of significant interest, often starting from cyclopentadiene. A common conceptual pathway involves the reaction of a cyclopentenyl halide with a malonic ester, followed by hydrolysis and decarboxylation. This classic approach provides a reliable route to the target compound.
-
Causality in Synthesis: The choice of a malonic ester condensation is deliberate; the ester groups act as activating groups for the α-carbon, facilitating its alkylation by the cyclopentenyl halide. The subsequent hydrolysis and heat-induced decarboxylation efficiently remove one of the carboxyl groups, yielding the desired acetic acid derivative.[8]
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound.
Applications in Research and Development
This compound and its structural analogues are valuable intermediates in the synthesis of complex organic molecules. The cyclopentene ring is a common motif in natural products, and the acetic acid side chain provides a handle for further chemical modification.
-
Prostaglandin Synthesis: The cyclopentane core is central to the structure of prostaglandins, which are lipid compounds with diverse hormone-like effects. Derivatives of CPAA can serve as building blocks for the synthesis of prostaglandin analogues, which are investigated for their therapeutic potential in inflammation, pain, and cardiovascular disease.
-
Antiviral Agents: Certain carbocyclic nucleoside analogues, which contain a cyclopentene or cyclopentane ring in place of the sugar moiety, have shown significant antiviral activity. The synthesis of these complex molecules can utilize chiral derivatives of CPAA.
-
Inhibitory Amino Acid Analogs: Research has shown that 2-cyclopentene-1-glycine, a related amino acid analog, acts as a potent growth inhibitor for Escherichia coli.[8] This highlights the potential for cyclopentene-containing molecules to serve as scaffolds for developing novel antimicrobial agents or enzyme inhibitors.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
4.1 Hazard Identification and GHS Classification
-
Skin Irritation (Category 2) : Causes skin irritation.[1][9]
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[1][9]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1][9]
4.2 Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Wear suitable protective gloves (e.g., Nitrile rubber).
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3][9]
4.3 Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]
-
Incompatibilities: The compound is incompatible with strong bases, oxidizing agents, and reducing agents.[2][3][7]
Experimental Protocol: Esterification of this compound
This protocol details the Fischer esterification of this compound with methanol to produce methyl 2-(cyclopent-2-en-1-yl)acetate. This is a fundamental reaction demonstrating the reactivity of the carboxylic acid group.
Objective: To synthesize and purify the methyl ester of this compound.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and an excess of anhydrous methanol (e.g., 20-fold molar excess).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting carboxylic acid.
-
Work-up - Quenching: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volumes). Combine the organic layers. Self-Validation: The ester is significantly more soluble in the organic solvent than in the aqueous phase, allowing for efficient separation from salts and residual methanol.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove residual water-soluble impurities.
-
Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product. Collect the fraction boiling at the appropriate temperature and reduced pressure.
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare with literature data.
References
- 1. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]
- 5. 2-环戊烯-1-醋酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 98 13668-61-6 [sigmaaldrich.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aksci.com [aksci.com]
- 10. 2-环戊烯-1-醋酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. uwm.edu [uwm.edu]
- 12. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Analysis of 2-Cyclopentene-1-acetic acid: An In-depth Technical Guide
Introduction: Elucidating the Molecular Architecture
2-Cyclopentene-1-acetic acid (CAS No: 13668-61-6, Formula: C₇H₁₀O₂) is a carboxylic acid derivative featuring a five-membered unsaturated ring.[1][2][3] Its unique structure, combining a reactive carboxylic acid moiety with an allylic system, makes it a valuable building block in organic synthesis and a point of interest in medicinal chemistry.[4] For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. Our approach moves beyond a mere listing of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby offering a self-validating framework for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the carbon and proton environments within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the cyclopentene and acetic acid moieties.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR reveals the electronic environment of each hydrogen atom and its proximity to other protons. The chemical shift (δ) is dictated by the degree of shielding or deshielding from the surrounding electron density, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring, non-equivalent protons.
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and analyzing it on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
Data Summary & Interpretation: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the olefinic, allylic, aliphatic, and carboxylic acid protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| -COOH | ~11.0 - 12.0 | Singlet | 1H | Highly deshielded proton of the carboxylic acid, often broad. |
| H-2', H-3' | ~5.5 - 5.8 | Multiplet | 2H | Olefinic protons on the C=C double bond, deshielded by the π-system. |
| H-1' | ~3.0 - 3.3 | Multiplet | 1H | Allylic proton, also adjacent to the chiral center, shows complex splitting. |
| H-2α, H-2β | ~2.3 - 2.6 | Multiplet | 2H | Protons alpha to the carbonyl group, deshielded and split by the adjacent allylic proton (H-1'). |
| H-4', H-5' | ~1.5 - 2.4 | Multiplet | 4H | Aliphatic protons on the cyclopentene ring, exhibiting complex overlap and splitting patterns. |
Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration. Data is synthesized from expected values for similar structural motifs.[5][6]
Causality Behind the Spectrum:
-
Olefinic Protons (H-2', H-3'): These protons are directly attached to the sp²-hybridized carbons of the double bond. The electron-withdrawing nature of the double bond deshields them, causing their signals to appear downfield.
-
Allylic and Alpha-Carbonyl Protons (H-1', H-2): The proton at C-1' is in an allylic position, adjacent to the double bond, which causes a moderate downfield shift. The protons on C-2 are alpha to the electron-withdrawing carbonyl group, also resulting in a downfield shift.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its attachment to an electronegative oxygen atom and its involvement in hydrogen bonding, placing its signal significantly downfield, often as a broad singlet.
Caption: Molecular structure with proton numbering.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides information on the number and type of carbon atoms in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon.
Experimental Protocol: Spectra are typically acquired using a proton-decoupled sequence to produce sharp singlet signals for each unique carbon atom. The solvent and spectrometer are the same as for ¹H NMR.
Data Summary & Interpretation: Seven distinct signals are expected, corresponding to the seven carbon atoms in the structure.[5]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assigned Carbon(s) | Chemical Shift (δ, ppm) | Hybridization | Rationale |
| C=O | ~178 - 182 | sp² | Carbonyl carbon of the carboxylic acid, highly deshielded. |
| C-2', C-3' | ~128 - 132 | sp² | Olefinic carbons of the double bond. |
| C-1' | ~40 - 45 | sp³ | Allylic carbon, attached to the acetic acid side chain. |
| C-2 | ~38 - 42 | sp³ | Carbon alpha to the carbonyl group. |
| C-4', C-5' | ~30 - 35 | sp³ | Aliphatic carbons within the cyclopentene ring. |
Note: Data is synthesized from expected values for similar structural motifs. Source of sample for reference spectra is Fluka AG.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: A common and straightforward method is Attenuated Total Reflectance (ATR), where the liquid sample is placed directly onto a crystal (e.g., diamond). Alternatively, a spectrum can be obtained from a neat thin film between salt plates.[5]
Data Summary & Interpretation: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the alkene.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 2500 - 3300 | Strong, Broad | O-H Stretch | Carboxylic Acid O-H |
| 2850 - 2960 | Medium-Strong | C-H Stretch | sp³ C-H (Aliphatic) |
| 3020 - 3100 | Medium | C-H Stretch | sp² C-H (Olefinic)[7] |
| 1710 - 1780 | Strong, Sharp | C=O Stretch | Carboxylic Acid Carbonyl[8] |
| 1640 - 1680 | Weak-Medium | C=C Stretch | Alkene Double Bond[7] |
Note: Data compiled from the NIST Gas-Phase Infrared Database and general IR correlation tables.[1][8]
Causality Behind the Spectrum:
-
Broad O-H Stretch: The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching absorption that spans from ~2500 to 3300 cm⁻¹. This broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.
-
Strong C=O Stretch: The carbonyl group (C=O) has a large dipole moment, leading to a very strong and sharp absorption band around 1710-1780 cm⁻¹. Its precise position can indicate conjugation or ring strain, but here it falls within the typical range for a saturated carboxylic acid.
-
Alkene Absorptions: The presence of the double bond is confirmed by the weaker C=C stretch near 1650 cm⁻¹ and the sp² C-H stretch just above 3000 cm⁻¹, distinguishing it from the sp³ C-H stretches which appear just below 3000 cm⁻¹.[7]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method.
Experimental Protocol: In a typical GC-MS setup, the sample is vaporized and injected into the mass spectrometer, where it is bombarded with high-energy electrons. This process creates a positively charged molecular ion (M⁺) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z).
Data Summary & Interpretation: The mass spectrum provides the molecular weight and a fragmentation fingerprint that is characteristic of the molecule's structure.
Table 4: Major Ions in the EI Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Ion | Rationale |
| 126 | Low | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺), confirming the molecular weight.[1][2] |
| 81 | Moderate | [C₆H₉]⁺ | Loss of the carboxyl group (-COOH, 45 Da) from the molecular ion. |
| 67 | 100 (Base Peak) | [C₅H₇]⁺ | Loss of the acetic acid side chain (-CH₂COOH, 59 Da), forming the stable cyclopentenyl cation.[5] |
Note: The fragmentation pattern is a key identifier. The most stable carbocation often forms the base peak.[9]
Fragmentation Pathway: The energetic molecular ion (m/z 126) is unstable and readily undergoes fragmentation. The most favorable cleavage occurs at the bond between the ring and the side chain. This is because the resulting cyclopentenyl cation (m/z 67) is a resonance-stabilized allylic carbocation, making it the most abundant ion (the base peak) observed in the spectrum.[5]
References
- 1. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]
- 2. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to 2-Cyclopentene-1-acetic acid: Commercial Availability, Synthesis, and Application in Drug Discovery
This guide provides a comprehensive technical overview of 2-Cyclopentene-1-acetic acid, a valuable building block in organic synthesis, particularly for the development of novel therapeutics. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the commercial landscape, detailed synthetic methodologies, and critical applications of this versatile molecule, with a special focus on its role as a precursor to cyclopentenone prostaglandins.
Introduction: The Significance of the Cyclopentene Scaffold
This compound (CAS No. 13668-61-6) is a carboxylic acid featuring a five-membered carbocyclic ring with a single point of unsaturation.[1] This structural motif is of significant interest in medicinal chemistry as the cyclopentane and cyclopentenone core is found in a vast array of biologically active natural products, most notably the prostaglandins.[2] Prostaglandins are lipid compounds that exhibit a wide range of hormone-like effects and are involved in physiological processes such as inflammation, blood pressure regulation, and smooth muscle contraction.[3][4] Consequently, this compound serves as a crucial starting material for the synthesis of various prostaglandin analogues and other complex molecular architectures.
Commercial Availability and Procurement
This compound is commercially available from several chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available material is a critical consideration for its application in sensitive synthetic routes.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Offered as a liquid, suitable for most research and development applications.[5] |
| ChemBK | 98% or technical grade | Lists various suppliers and may offer different grades.[6] |
| IndiaMART | 99% | Connects with various manufacturers and suppliers in India, offering industrial-grade material.[3] |
| Fisher Scientific | Technical grade (approx. 90%) | Often supplied as a mixture with its isomer, 3-cyclopentene-1-acetic acid.[7] |
When procuring this reagent, it is imperative to consider the isomeric purity, as the presence of the 3-cyclopentene isomer can complicate subsequent reactions and purification steps. For applications requiring high stereochemical control, such as in the total synthesis of prostaglandins, a higher purity grade is strongly recommended.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and reliable method involves the alkylation of a malonic ester derivative with a suitable cyclopentenyl halide, followed by hydrolysis and decarboxylation. This approach offers a straightforward pathway to the target molecule from readily available starting materials.
Recommended Synthetic Protocol: Malonic Ester Synthesis
This protocol outlines the synthesis of this compound starting from 3-chlorocyclopentene and diethyl malonate. The causality behind this choice lies in the high acidity of the α-hydrogens of diethyl malonate, facilitating its deprotonation to form a soft nucleophile that readily undergoes SN2 reaction with the electrophilic 3-chlorocyclopentene.[1][8]
Step 1: Alkylation of Diethyl Malonate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. This is typically achieved by the careful addition of sodium metal to ethanol.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. The ethoxide acts as a base to deprotonate the diethyl malonate, forming the corresponding enolate.
-
Alkylation: Add 3-chlorocyclopentene dropwise to the enolate solution. The reaction mixture is then heated to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 2-(cyclopent-2-en-1-yl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Saponification: The crude dialkyl malonate derivative is saponified by refluxing with a solution of sodium or potassium hydroxide in a mixture of water and ethanol. This step hydrolyzes the ester groups to carboxylates.
-
Acidification and Decarboxylation: After complete hydrolysis, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid. The resulting dicarboxylic acid is then heated, which readily undergoes decarboxylation to yield this compound.
-
Purification: The final product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Malonic ester synthesis of this compound.
Purification Considerations
For applications demanding high purity, column chromatography is the preferred method of purification. A typical procedure would involve:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes or heptane. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.
-
Monitoring: Fractions are collected and analyzed by TLC to identify and combine the pure fractions.
-
Solvent Removal: The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound as a colorless liquid.
For acidic compounds like this compound, it is sometimes beneficial to add a small amount of acetic acid to the eluent to prevent tailing on the silica gel column.[9]
Applications in Drug Development: A Gateway to Prostaglandins
The primary application of this compound in drug development is its role as a versatile precursor for the synthesis of prostaglandins and their analogues. The cyclopentane ring and the acetic acid side chain provide a foundational scaffold that can be elaborated to introduce the characteristic functionalities of the prostaglandin family.
Cyclopentenone Prostaglandins: Key Biological Mediators
Cyclopentenone prostaglandins (cyPGs), such as those of the A and J series, are a subclass of prostaglandins characterized by an α,β-unsaturated ketone in the five-membered ring.[3] These molecules are potent biological mediators involved in the regulation of inflammation, cell proliferation, and apoptosis.[10] Their biological activity is largely attributed to the electrophilic nature of the cyclopentenone ring, which can react with nucleophilic residues in cellular proteins, thereby modulating their function.[11]
Caption: Biosynthetic pathway to a cyclopentenone prostaglandin.
Synthetic Strategy: From this compound to a Prostaglandin Core
The total synthesis of prostaglandins is a landmark achievement in organic chemistry, with the work of E.J. Corey being particularly seminal.[12] A common strategy involves the construction of a key intermediate, often referred to as the "Corey lactone" or a related cyclopentenone derivative, from which various prostaglandins can be synthesized. This compound can serve as a starting point for the synthesis of such key intermediates.
A plausible synthetic sequence involves the conversion of this compound into a functionalized cyclopentenone, which then undergoes conjugate addition to introduce the lower side chain of the prostaglandin, followed by the introduction of the upper side chain.
Illustrative Synthetic Pathway to a PGE1 Precursor:
-
Conversion to a Cyclopentenone Intermediate: this compound can be converted to a suitable cyclopentenone derivative through a series of functional group manipulations. This may involve, for example, the introduction of a hydroxyl group and subsequent oxidation.
-
Conjugate Addition: The resulting α,β-unsaturated cyclopentenone undergoes a stereoselective 1,4-conjugate addition of an organocuprate reagent, which introduces the lower side chain of the prostaglandin. The stereochemistry of this addition is crucial and is often directed by existing stereocenters on the cyclopentane ring.[13]
-
Trapping of the Enolate: The enolate formed after the conjugate addition is then trapped with an electrophile that will become the upper side chain of the prostaglandin. This is often an aldehyde, which after a Wittig reaction or similar olefination, will form the complete carbon skeleton of the target prostaglandin.
-
Final Functional Group Manipulations: The final steps involve the adjustment of oxidation states and deprotection of any protecting groups to yield the final prostaglandin, such as PGE1.
Caption: General synthetic strategy for prostaglandins from this compound.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in the field of drug discovery. Its structural resemblance to the core of prostaglandins makes it an invaluable starting material for the synthesis of these biologically potent molecules and their analogues. A thorough understanding of its commercial availability, synthetic routes, and strategic application is essential for researchers and scientists working towards the development of new therapeutics targeting pathways modulated by prostaglandins.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Corey-Fuchs Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
An In-Depth Technical Guide to Prostaglandin A1: A Bioactive Cyclopentenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound 2-(cyclopent-2-en-1-yl)acetic acid is a valuable synthon in organic chemistry, comprehensive public data regarding its detailed biological activities and mechanisms of action are limited. However, its core structural motif, the cyclopentene ring, is a cornerstone of a class of potent signaling molecules with profound implications for drug development: the prostaglandins. This guide will, therefore, focus on a well-characterized and biologically active derivative, Prostaglandin A1 (PGA1) , as a representative molecule.
PGA1 is a member of the cyclopentenone prostaglandin family, which are metabolites of polyunsaturated fatty acids. These molecules are defined by a five-membered carbocyclic ring containing an alpha-beta unsaturated keto group. PGA1, specifically, is a dehydration product of Prostaglandin E1 (PGE1) and exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2] This guide will provide a comprehensive overview of PGA1, from its chemical properties and synthesis to its molecular mechanisms of action and therapeutic potential, offering insights for researchers in medicinal chemistry and drug discovery.
I. Chemical and Physical Properties of Prostaglandin A1
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. PGA1 is a C20 carboxylic acid with a distinctive cyclopentenone ring structure.
| Property | Value | Source |
| IUPAC Name | 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | PubChem |
| CAS Number | 14152-28-4 | |
| Molecular Formula | C₂₀H₃₂O₄ | |
| Molecular Weight | 336.47 g/mol | |
| Appearance | Crystalline solid | Bertin Bioreagent |
| Storage Temperature | -20°C |
II. Synthesis of Prostaglandin A1
The synthesis of prostaglandins is a complex field of organic chemistry, with numerous strategies developed to achieve stereospecificity. PGA1 is often derived from its precursor, Prostaglandin E1 (PGE1), through dehydration. The general biosynthetic pathway of prostaglandins begins with the enzymatic oxidation of arachidonic acid by cyclooxygenase (COX) enzymes.[3]
A generalized synthetic approach to prostaglandins often involves the "three-component coupling" strategy, where the cyclopentenone core is functionalized with two side chains.
Conceptual Synthesis Workflow
References
physical properties of 2-Cyclopentene-1-acetic acid
An In-depth Technical Guide to the Physical Properties of 2-Cyclopentene-1-acetic acid
Abstract: This document provides a comprehensive technical overview of the essential physical and chemical properties of this compound (CAS No. 13668-61-6). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes key data with practical insights into its experimental determination and application. We delve into the structural, thermodynamic, and spectroscopic characteristics of this molecule, offering a foundational understanding for its use in synthesis and as a building block in pharmaceutical research.
Introduction and Strategic Importance
This compound is a carboxylic acid derivative featuring a five-membered unsaturated carbocyclic ring. Its structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex natural products and pharmaceutical agents, including prostaglandins and related compounds.[1][2] A thorough understanding of its physical properties is not merely academic; it is a critical prerequisite for its effective handling, purification, reaction optimization, and formulation.
From a drug development perspective, properties such as solubility, lipophilicity (LogP), and pKa directly influence a molecule's pharmacokinetic and pharmacodynamic profile. Therefore, precise characterization is the first step in rational drug design. This guide provides the foundational data and methodologies required for such endeavors.
Core Physicochemical Properties
The fundamental physical constants of a compound provide a snapshot of its behavior under various conditions. These properties are essential for assessing purity, ensuring safe handling, and designing experimental setups.
Summary of Key Physical Data
The following table summarizes the key physicochemical properties of this compound, compiled from authoritative chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 13668-61-6 | [3][4] |
| Molecular Formula | C₇H₁₀O₂ | [3][4][5] |
| Molecular Weight | 126.15 g/mol | [4] |
| Physical Form | Liquid at room temperature | |
| Melting Point | 19 °C (lit.) | [5] |
| Boiling Point | 93-94 °C at 2.5 mmHg (lit.) | [5] |
| Density | 1.047 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n²⁰/D) | 1.468 (lit.) | [6] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5] |
| XLogP3 | 1.2 - 1.4 | [4][6] |
| pKa (Predicted) | 4.61 ± 0.10 | [7] |
Structural and Chemical Identifiers
A compound's identity is unequivocally established through its various chemical names and structural codes.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-cyclopent-2-en-1-ylacetic acid | [4] |
| Synonyms | 2-Cyclopenten-1-ylacetic acid, Cyclopent-2-enylacetic acid | [3][4] |
| SMILES String | OC(=O)CC1CCC=C1 | [4] |
| InChI Key | NNRZTJAACCRFRV-UHFFFAOYSA-N | [3][4] |
| EC Number | 237-146-1 | |
| Beilstein Number | 2042172 |
Experimental Determination of Physical Properties: Protocols and Rationale
As a Senior Application Scientist, I emphasize that literature values must be verified in-house, as purity can significantly impact physical constants. The following protocols represent robust, standard methodologies for this purpose.
Workflow for Physicochemical Characterization
The logical flow for characterizing a research chemical like this compound is crucial for ensuring data integrity and efficient resource allocation.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 3. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]
- 4. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-depth Technical Guide to the Chemical Stability of 2-Cyclopentene-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Significance and Stability Considerations
2-Cyclopentene-1-acetic acid is a valuable carbocyclic compound featuring a reactive cyclopentene ring and a carboxylic acid moiety.[1] Its structural motifs are found in various biologically active molecules and serve as a versatile building block in organic synthesis. For professionals in research and drug development, a thorough understanding of a molecule's chemical stability is paramount. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound for its intended application.[2][3]
This guide provides a comprehensive analysis of the factors governing the chemical stability of this compound. By examining its inherent reactivity, we will delineate potential degradation pathways and outline robust analytical methodologies for stability assessment. The insights herein are built upon fundamental chemical principles and established practices in pharmaceutical stability testing, aiming to equip scientists with the knowledge to confidently handle, analyze, and formulate with this compound.
Core Molecular Features and Inherent Reactivity
The stability of this compound is dictated by its two primary functional groups: the carboxylic acid and the cyclopentene ring.
-
Carboxylic Acid Group: This group is generally stable but can undergo reactions such as esterification in the presence of alcohols and an acid catalyst.[4] Its acidic nature (pKa typically ~4-5) means it will exist in its carboxylate form at neutral or basic pH, which can influence its solubility and reactivity.[5][6][7] The carboxylate anion is resonance-stabilized, contributing to its overall stability compared to other functional groups.[4]
-
Cyclopentene Ring: This is the more reactive portion of the molecule. The key sites for potential degradation are:
-
The Carbon-Carbon Double Bond: Susceptible to oxidation (e.g., epoxidation, cleavage) and electrophilic addition reactions.[8][9]
-
Allylic Protons: The hydrogen atoms on the carbon adjacent to the double bond (C1 and C3) are allylic and can be susceptible to abstraction, initiating radical-mediated oxidation pathways.
-
The molecule is known to be incompatible with strong bases, oxidizing agents, and reducing agents.[10]
Factors Influencing Chemical Stability & Degradation Pathways
A systematic evaluation of stability involves subjecting the compound to stress conditions that mimic potential storage and handling scenarios.[2][11]
Thermal Stability
While generally stable under recommended cool and dry storage conditions, elevated temperatures can provide the activation energy for degradation.[12] One potential thermal degradation pathway for α,β-unsaturated acids involves isomerization to a β,γ-isomer followed by decarboxylation, though this is less likely for this compound as it is not an α,β-unsaturated system.[13] More likely, heat will accelerate oxidative processes if oxygen is present.
pH-Dependent Stability (Hydrolysis)
Forced degradation studies typically employ acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to assess hydrolytic stability.[11][14]
-
Acidic Conditions: The molecule is expected to be relatively stable against hydrolysis under mild acidic conditions. However, strong acid at elevated temperatures could potentially catalyze hydration of the double bond.
-
Basic Conditions: In the presence of a strong base, the carboxylic acid will be deprotonated to form the carboxylate salt. The overall structure is largely stable, but harsh basic conditions could promote subtle isomerization or other base-catalyzed reactions over extended periods.
-
Neutral Conditions: The compound is expected to be stable in neutral aqueous solutions at ambient temperature.
Oxidative Stability
Oxidation is a primary concern for this molecule due to the reactive cyclopentene ring. Forced degradation is typically performed using hydrogen peroxide (H₂O₂).[11][14]
Key oxidative degradation pathways include:
-
Epoxidation: The double bond can react with oxidizing agents like peroxides to form an epoxide.
-
Allylic Oxidation: Radical abstraction of an allylic proton can lead to the formation of hydroperoxides, which can decompose into alcohols or ketones at the allylic position.
-
Oxidative Cleavage: Harsher oxidation can cleave the double bond, leading to the formation of dicarboxylic acids or other smaller fragments. Studies on unsaturated carboxylic acids have shown that oxidative cleavage at the double bond is a potential degradation mechanism.[15]
The cyclopentene ring is known to undergo oxidation to form products like cyclopentanone or cyclopentanol derivatives under various catalytic conditions.[8][9]
Photostability
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. Molecules with allylic protons can be susceptible to photolytic degradation through radical mechanisms. Photostability testing, as mandated by ICH guidelines, is crucial to determine if the compound requires protection from light.[2]
Visualizing Potential Degradation
The following diagram illustrates the primary potential degradation pathways for this compound under stress conditions.
Caption: Potential degradation pathways of this compound.
Analytical Methodologies for Stability Assessment
To monitor the stability of this compound and quantify its degradation, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[16]
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[17]
-
Separation Mode: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode.
-
Stationary Phase: A C18 column is a standard starting point. For polar organic acids, columns designed for aqueous mobile phases (like AQ-type C18 phases) can provide better retention and peak shape.[18]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. To ensure the carboxylic acid is in its neutral, more retained form, the pH of the mobile phase should be acidified to at least 2 pH units below the pKa of the acid (e.g., using phosphoric acid or formic acid to achieve a pH of 2-3).[18] This technique is known as ion suppression chromatography.[18]
-
Detection: UV detection is suitable, as the carboxylic acid group provides some absorbance at low wavelengths (around 200-210 nm).[19] A photodiode array (PDA) detector is highly recommended as it can assess peak purity, helping to ensure that the main compound peak is not co-eluting with any degradants.[17]
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies mobile phase for ion suppression. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | Start at 5-10% B, increase to 95% B | To elute the parent compound and potential degradants of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 210 nm | Wavelength for detecting the carboxyl group. |
| Injection Vol. | 10 µL | Standard volume, can be adjusted. |
Forced Degradation Study Protocol
Forced degradation studies are essential for developing and validating a stability-indicating method and understanding degradation pathways.[3][17]
Objective: To generate potential degradation products and demonstrate the analytical method's specificity.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (unstressed) should be analyzed concurrently.
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 80 °C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80 °C for 48 hours, then dissolve.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL).
-
Data Evaluation: Analyze all samples by the proposed HPLC-PDA method. The goal is to achieve 5-20% degradation of the parent compound. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Caption: Workflow for a forced degradation study.
Recommendations for Handling and Storage
Based on the chemical nature of this compound, the following handling and storage procedures are recommended to ensure its long-term stability:
-
Storage Temperature: Store in a cool, dry place.[12] Long-term storage under refrigerated conditions (2-8 °C) is advisable.
-
Atmosphere: While not strictly required for short-term handling, for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.
-
Container: Store in a tightly closed container to prevent moisture ingress and exposure to air.[12]
-
Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark location.
-
Incompatibilities: Keep away from strong bases, oxidizing agents, and sources of ignition.[10][12]
By adhering to these guidelines and employing robust analytical methods, researchers and developers can ensure the integrity and quality of this compound throughout its lifecycle.
References
- 1. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 17. ijrpp.com [ijrpp.com]
- 18. agilent.com [agilent.com]
- 19. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
solubility of 2-Cyclopentene-1-acetic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Cyclopentene-1-acetic acid in Organic Solvents
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs a molecule's behavior from reaction kinetics in a synthetic flask to its bioavailability in a drug formulation. This guide provides a detailed examination of the solubility characteristics of this compound (CAS: 13668-61-6), a valuable organic synthesis intermediate.[1][2]
This document moves beyond a simple data sheet, offering a foundational understanding of the molecular forces at play, predictive analyses for solubility in various solvent classes, and a robust experimental protocol for empirical determination. The content herein is designed to empower researchers, scientists, and drug development professionals to make informed decisions in experimental design, process optimization, and formulation development.
Physicochemical Profile of this compound
Understanding the intrinsic properties of a molecule is the first step in predicting its solubility. This compound is a colorless liquid at room temperature characterized by a distinct molecular architecture that dictates its interaction with solvents.[1][3][4]
The molecule's structure features two key domains:
-
A polar carboxyl group (-COOH) , which is capable of acting as both a hydrogen bond donor and acceptor.[5] This functional group is the primary driver of interactions with polar solvents.
-
A nonpolar cyclopentene ring and an adjacent methylene bridge (-CH2-) , which form a hydrophobic hydrocarbon tail. This part of the molecule primarily engages in weaker van der Waals forces (dispersion forces) with nonpolar solvents.[6]
Figure 1: Diagram illustrating the dualistic polar and nonpolar characteristics of the this compound molecule, which govern its solubility behavior.
A summary of its key physical properties is provided in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₂ | [3][7] |
| Molecular Weight | 126.15 g/mol | [3][7] |
| Appearance | Colorless liquid | [1][3] |
| Density | 1.047 g/mL at 25 °C | [1][3] |
| Melting Point | 19 °C | [2][3] |
| Boiling Point | 93-94 °C at 2.5 mmHg | [2][3] |
| Refractive Index | n20/D 1.468 | [1][3] |
Theoretical Principles and Solubility Predictions
The fundamental principle of "like dissolves like" is the cornerstone for predicting solubility.[6] A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, its solubility is a balance between its polar carboxyl group and its nonpolar hydrocarbon body.
-
In Polar Protic Solvents (e.g., Alcohols): These solvents (like ethanol, methanol) can participate in hydrogen bonding. The carboxyl group of this compound can form strong hydrogen bonds with alcohol molecules.[8][9] Therefore, high solubility is expected. The hydrocarbon portion's interaction with the solvent's alkyl chain also contributes favorably.[8]
-
In Polar Aprotic Solvents (e.g., Ketones, Esters): Solvents like acetone (a ketone) or ethyl acetate (an ester) have a dipole moment and can act as hydrogen bond acceptors but not donors.[10] They can interact favorably with the carboxyl group's carbonyl and hydroxyl components. Good to moderate solubility is predicted.
-
In Nonpolar Solvents (e.g., Hydrocarbons, Ethers): In nonpolar solvents like hexane or toluene, the primary intermolecular force is the weak van der Waals force.[6] The nonpolar tail of this compound interacts well with these solvents. Furthermore, carboxylic acids have a strong tendency to form stable hydrogen-bonded dimers in nonpolar media, which effectively shields the polar groups and enhances solubility.[5][8] Thus, good solubility is also expected in many less-polar to nonpolar solvents.[6][11]
-
In Water: While the carboxyl group can hydrogen bond with water, the C₇ hydrocarbon portion is significantly hydrophobic.[12] For carboxylic acids, water solubility decreases rapidly as the carbon chain length increases beyond four or five atoms.[5][12][13] Consequently, this compound is expected to be, and is reported as, almost insoluble in water.[1]
Based on these principles, a qualitative prediction of solubility in common organic solvents is presented in Table 2.
| Solvent Class | Example Solvent(s) | Key Interactions | Predicted Solubility |
| Alcohols (Polar, Protic) | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High |
| Ketones (Polar, Aprotic) | Acetone, MEK | Dipole-Dipole, H-Bond Acceptance | High |
| Esters (Polar, Aprotic) | Ethyl Acetate | Dipole-Dipole, H-Bond Acceptance | High |
| Ethers | Diethyl Ether, THF | Dipole-Dipole, H-Bond Acceptance | High[1] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Dipole-Dipole | Moderate to High |
| Aromatic Hydrocarbons | Toluene, Benzene | Van der Waals, π-stacking | Moderate to High[6] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Van der Waals | Low to Moderate |
Disclaimer: The predictions in Table 2 are based on established chemical principles for carboxylic acids.[5][6][8] For precise applications, empirical determination via the protocol outlined in Section 3 is strongly recommended.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a reliable and reproducible experimental method is essential. The isothermal shake-flask method is a standard and trusted approach for determining the equilibrium solubility of a compound in a given solvent.[14]
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (≥98% purity)[3]
-
Selected organic solvent (analytical grade)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Figure 2: A step-by-step experimental workflow for the determination of solubility using the isothermal shake-flask method.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a series of vials (in triplicate for each solvent), add a measured volume of the chosen solvent (e.g., 5.0 mL).
-
Add an excess amount of this compound to each vial. The term "excess" is critical; there must be visible undissolved compound at the end of the experiment to ensure the solution is truly saturated.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a moderate speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. Causality Note: Constant temperature is crucial as solubility is highly temperature-dependent. The extended agitation ensures that the dissolution rate equals the precipitation rate, defining equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Trustworthiness Note: Filtration is a non-negotiable step to remove microscopic particulates that would otherwise lead to an overestimation of solubility.
-
Dilute the filtered sample to a final known volume with the same solvent. This brings the concentration into the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) with a proper calibration curve.
-
The calibration curve must be prepared using known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/100 mL, or mol/L.
-
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][4][7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][4] It is incompatible with strong bases, oxidizing agents, and reducing agents.[1][2][15]
Conclusion
This compound exhibits a solubility profile dominated by its carboxylic acid functional group and its C₇ hydrocarbon framework. It is predicted to be highly soluble in a range of polar organic solvents, including alcohols, ketones, and ethers, due to its capacity for hydrogen bonding and strong dipole-dipole interactions. Its solubility in nonpolar solvents is facilitated by the formation of stable dimers. Conversely, its significant hydrocarbon character renders it nearly insoluble in water. For mission-critical applications in research and development, the provided experimental protocol offers a reliable framework for obtaining precise, quantitative solubility data, ensuring both scientific integrity and project success.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 13668-61-6 [chemicalbook.com]
- 3. This compound 98 13668-61-6 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Video: Physical Properties of Carboxylic Acids [jove.com]
- 9. app.achievable.me [app.achievable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 12. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Nexus of Natural Product Chemistry and Modern Synthesis: A Technical Guide to 2-Cyclopentene-1-acetic Acid
This guide provides an in-depth exploration of 2-Cyclopentene-1-acetic acid, a molecule at the crossroads of historical natural product chemistry and contemporary synthetic strategies. From its conceptual roots in the study of ancient remedies to its pivotal role as a building block in the synthesis of life-regulating prostaglandins, this document offers researchers, scientists, and drug development professionals a comprehensive technical overview. We will delve into its discovery, the evolution of its synthesis, and its applications, providing not just protocols but the scientific rationale that underpins them.
Historical Context: From Ancient Leprosy Treatment to a Key Synthetic Precursor
The story of this compound is intrinsically linked to the history of chaulmoogra oil, a traditional remedy for leprosy for centuries. In the early 20th century, scientific investigation into this oil led to the isolation of chaulmoogric acid and hydnocarpic acid, fatty acids characterized by a unique cyclopentene ring structure.[1][2] Seminal work by Power and Gornall in 1904, and later by Barrowcliff and Power in 1907, elucidated the structures of these natural products, paving the way for synthetic efforts.[1]
The first total synthesis of a related compound, the inactive dl-chaulmoogric acid, was achieved by Perkins in 1927.[1] These early syntheses were complex and often involved the challenging handling of highly reactive intermediates like Δ²-cyclopentenyl chloride.[3] The primary motivation for this research was to develop synthetic analogs of these natural products to improve upon their therapeutic properties and to confirm their structures. This foundational work laid the chemical groundwork for the eventual synthesis and recognition of this compound as a valuable and versatile synthetic intermediate.
The Rise of Prostaglandins: A New Era for this compound
The discovery of prostaglandins in the 1930s by Ulf von Euler and the later elucidation of their structures and biological functions by Sune Bergström, Bengt Samuelsson, and John Vane, marked a turning point for the relevance of this compound.[4] Prostaglandins, a class of lipid compounds with diverse physiological effects, all share a common cyclopentane core.[4] This structural similarity to the cyclopentenyl fatty acids sparked immense interest in utilizing cyclopentene derivatives as starting materials for the total synthesis of these potent biomolecules. This compound emerged as a key and highly sought-after precursor for the construction of the prostaglandin framework.
The relationship between this compound and the broader family of cyclopentenone-containing prostaglandins is a critical aspect of its modern applications.[5] The cyclopentenone ring is a powerful synthon that allows for a variety of chemical modifications, making it a cornerstone in the asymmetric synthesis of numerous bioactive molecules.[6]
Synthetic Methodologies: An Evolution of Chemical Strategy
The synthesis of this compound and its derivatives has evolved significantly over the decades, moving from challenging, low-yielding procedures to highly efficient and stereoselective methods. This evolution reflects the broader advancements in synthetic organic chemistry.
Early Approaches: Building on the Legacy of Chaulmoogric Acid Synthesis
Early synthetic strategies were often extensions of the work on chaulmoogric and hydnocarpic acids. These methods, while groundbreaking for their time, were often hampered by harsh reaction conditions and the use of hazardous reagents. A notable early synthesis of a related compound, Δ²-cyclopentenyl carboxylic acid, was reported by Bokil and Nargund.[7] Their work, and that of their contemporaries, provided the initial glimpses into the chemical reactivity of the cyclopentene ring and laid the foundation for more refined synthetic routes.
Asymmetric Synthesis: The Advent of Stereocontrol
The biological activity of prostaglandins is highly dependent on their stereochemistry. This necessitated the development of asymmetric synthetic routes to access enantiomerically pure this compound derivatives. A landmark achievement in this area is the asymmetric hydroboration of 5-substituted cyclopentadienes, a method detailed in Organic Syntheses by Partridge, Chadha, and Uskokovic.[8] This procedure provides a reliable method for establishing the correct stereochemistry at the chiral centers of the cyclopentene ring, a critical step in the synthesis of prostaglandins.
Experimental Protocol: Asymmetric Hydroboration for the Synthesis of Methyl (1R,5R)-5-Hydroxy-2-cyclopentene-1-acetate
This protocol is adapted from the procedure published in Organic Syntheses.[8]
Causality Behind Experimental Choices:
-
Pyrolysis of Dicyclopentadiene: Dicyclopentadiene is the stable dimer of cyclopentadiene. Heating it reverses the Diels-Alder reaction, providing monomeric cyclopentadiene, which is highly reactive and must be used fresh.
-
In situ Preparation of Methyl 2,4-Cyclopentadiene-1-acetate: The acidic nature of cyclopentadiene allows for deprotonation with a strong base like sodium to form cyclopentadienylsodium. This nucleophile is then reacted with methyl bromoacetate to introduce the acetic acid side chain. This is done in situ due to the instability of the cyclopentadiene monomer.
-
Asymmetric Hydroboration: The use of (+)-di-3-pinanylborane, a chiral hydroborating agent derived from (-)-α-pinene, allows for the enantioselective addition of borane across the double bond of the cyclopentadiene derivative. This establishes the desired stereocenters.
-
Oxidative Workup: Treatment with sodium hydroxide and hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry.
Step-by-Step Methodology:
-
Preparation of Cyclopentadiene: Dicyclopentadiene (100 mL) is heated to reflux (bath temperature 200–210°C) under a nitrogen atmosphere. The freshly cracked cyclopentadiene monomer is collected by distillation (bp 36–42°C) in a receiver cooled to -78°C.
-
Formation of Cyclopentadienylsodium: In a three-necked flask under nitrogen, sodium (8.6 g) in dry xylene (75 mL) is heated to reflux with rapid stirring to create a fine sodium dispersion. The mixture is cooled, and the xylene is replaced with 125 mL of dry tetrahydrofuran (THF).
-
Alkylation: The freshly distilled cyclopentadiene (25 mL) is added dropwise to the sodium dispersion in THF at 25-30°C. After the reaction subsides, the mixture is cooled to -10°C, and methyl bromoacetate (46 g) is added dropwise. The reaction is stirred at low temperature for 1 hour and then at room temperature for 1 hour.
-
Asymmetric Hydroboration: In a separate flask, (+)-di-3-pinanylborane is prepared by the dropwise addition of 1 M borane in THF (300 mL) to (-)-α-pinene (90.0 g) at 0°C. The solution of methyl 2,4-cyclopentadiene-1-acetate prepared in the previous step is then added to the chiral borane solution at 0°C. The reaction mixture is stirred at 0°C for 16 hours.
-
Oxidation and Isolation: The reaction is quenched by the addition of water. The organoborane is then oxidized by the careful addition of 3 N aqueous sodium hydroxide (90 mL) followed by 30% hydrogen peroxide (90 mL). The product is extracted with ether, and the combined organic layers are washed and dried. The crude product is purified by distillation to yield methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate.
Modern Synthetic Applications and Future Outlook
Today, this compound and its derivatives are indispensable tools in the synthesis of a wide array of complex molecules.[9] Beyond prostaglandins, the cyclopentene scaffold is found in numerous natural products and pharmaceutically active compounds. Modern synthetic methods, such as ring-closing metathesis and various catalytic C-H activation strategies, continue to expand the synthetic utility of this versatile building block.
The development of biocatalytic methods also holds promise for the future synthesis of this compound derivatives. The use of enzymes could offer even greater stereoselectivity and more environmentally benign reaction conditions, aligning with the principles of green chemistry.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₂ | [10] |
| Molecular Weight | 126.15 g/mol | [10] |
| CAS Number | 13668-61-6 | [11] |
| Appearance | Colorless liquid | |
| Boiling Point | 93-94 °C at 2.5 mmHg | |
| Density | 1.047 g/mL at 25 °C |
Visualizations
Diagram 1: The Historical Link between Chaulmoogric Acid and this compound
Caption: From natural remedy to synthetic cornerstone.
Diagram 2: Synthetic Pathway to a Key Prostaglandin Precursor
References
- 1. ila.ilsl.br [ila.ilsl.br]
- 2. Chaulmoogric acid - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 5. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-シクロペンテン-1-酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols for Jasmonate Synthesis: The Role of 2-Cyclopentene-1-acetic acid
Abstract
Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense against biotic and abiotic stresses.[1][2] Their complex signaling pathways and potential applications in agriculture and medicine necessitate access to pure, well-characterized synthetic analogues. This document provides a detailed guide for researchers on the synthesis of jasmonates, with a specific focus on a strategic approach utilizing 2-Cyclopentene-1-acetic acid as a key structural precursor. We will first explore the natural biosynthetic pathway to provide a biological context, followed by a comprehensive, step-by-step synthetic protocol. The causality behind experimental choices, validation techniques, and the broader applications of synthetic jasmonates are discussed to provide a field-proven guide for researchers in plant biology, chemical synthesis, and drug development.
Introduction: The Biological Significance of Jasmonates
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are indispensable signaling molecules in higher plants.[3] First isolated from jasmine oil, these cyclopentanone-based compounds are now recognized as central hubs in the plant's defense system.[1] Wounding by herbivores or infection by pathogens triggers a rapid increase in endogenous JA levels, leading to the transcriptional reprogramming of defense-related genes.[4] This response includes the production of proteinase inhibitors, toxic secondary metabolites, and volatile compounds that can attract predators of the attacking insects.[5]
Beyond their role in defense, jasmonates regulate a wide array of developmental processes, including root growth, fruit ripening, senescence, and flower development.[2][6] Given this functional diversity, the ability to synthesize specific jasmonate isomers and analogues is crucial for dissecting their signaling pathways and exploring their potential as agrochemicals to enhance crop resilience or as therapeutic agents.
The Natural Blueprint: Jasmonic Acid Biosynthesis
To appreciate the logic of chemical synthesis, it is instructive to first understand how plants produce jasmonic acid. The process, known as the octadecanoid pathway, begins in the chloroplasts and concludes in the peroxisomes.[7][8]
-
Initiation in the Chloroplast: The pathway starts with α-linolenic acid, a fatty acid released from chloroplast membranes.[6]
-
Oxygenation and Cyclization: A series of enzymes, including lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC), convert α-linolenic acid into the cyclopentenone intermediate, 12-oxo-phytodienoic acid (OPDA).[1][4][7]
-
Maturation in the Peroxisome: OPDA is transported to the peroxisome, where its cyclopentenone ring is reduced by OPDA reductase (OPR3).[4][8]
-
Chain Shortening: The carboxylic acid side chain then undergoes three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid, which can then epimerize to the more stable (-)-jasmonic acid.[9]
This intricate biological route provides the foundational structure that chemical synthesis aims to replicate and modify.
Figure 1: The natural biosynthesis of jasmonic acid via the octadecanoid pathway, occurring in the chloroplast and peroxisome.
A Strategic Chemical Approach: Synthesis from this compound
While the natural pathway is elegant, chemical synthesis offers superior control for producing specific stereoisomers and novel analogues for structure-activity relationship studies. This compound is a strategic starting material because it already contains the core C7 framework of the jasmonate cyclopentane ring and the acetic acid side chain. The synthetic challenge lies in installing the C3-keto group and the C2-pentenyl side chain with the correct stereochemistry.
The following multi-step protocol outlines a plausible and efficient route to synthesize methyl jasmonate, a widely studied and biologically active derivative.[10]
Figure 2: Proposed synthetic workflow from this compound to Methyl Jasmonate.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Synthesis of Methyl Jasmonate
This protocol details the four major stages of the synthesis.
Materials & Reagents:
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | 98%[11] |
| Methanol (Anhydrous) | Fisher Scientific | ACS Grade |
| Sulfuric Acid (H₂SO₄) | VWR | Concentrated |
| Chromium Trioxide (CrO₃) | Acros Organics | 99%+ |
| Pyridine | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| (Z)-pent-2-en-1-yl)magnesium bromide | Prepared in situ | N/A |
| Copper(I) Iodide (CuI) | Strem Chemicals | 99.9% |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous |
| Hydrogen (H₂) Gas | Airgas | High Purity |
| Palladium on Carbon (Pd/C) | Sigma-Aldrich | 10% |
| Ethyl Acetate, Hexanes, Diethyl Ether | Fisher Scientific | HPLC Grade |
| Saturated aq. NaHCO₃, Brine | Lab Prepared | N/A |
| Anhydrous MgSO₄ | Fisher Scientific | N/A |
Step 1: Esterification of this compound
-
Rationale: The carboxylic acid is converted to its methyl ester to prevent unwanted side reactions in subsequent steps and to improve solubility in organic solvents. Acid catalysis (H₂SO₄) is a standard and efficient method for Fischer esterification.
-
To a solution of this compound (10.0 g, 79.3 mmol) in anhydrous methanol (150 mL), add concentrated sulfuric acid (1.5 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield Methyl 2-cyclopentene-1-acetate as a clear oil.
Step 2: Allylic Oxidation to the Enone Intermediate
-
Rationale: This crucial step introduces the C3-keto functionality. A chromium-based oxidant like Collins reagent (prepared in situ from CrO₃ and pyridine) is effective for the allylic oxidation of the cyclopentene ring to the corresponding enone without over-oxidation.
-
In a flame-dried flask under a nitrogen atmosphere, dissolve anhydrous chromium trioxide (30.0 g, 300 mmol) in anhydrous dichloromethane (DCM, 300 mL).
-
Cool the solution to 0 °C and slowly add anhydrous pyridine (47.5 mL, 590 mmol). Stir for 30 minutes at this temperature.
-
Add a solution of Methyl 2-cyclopentene-1-acetate (7.0 g, 50 mmol) in DCM (50 mL) dropwise to the oxidant mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by carefully adding it to a vigorously stirred mixture of ice-water and diethyl ether.
-
Filter the mixture through a pad of Celite to remove chromium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford Methyl 3-oxo-cyclopent-1-ene-1-acetate .
Step 3: Conjugate (Michael) Addition of the Pentenyl Side Chain
-
Rationale: The pentenyl side chain is installed via a 1,4-conjugate addition to the α,β-unsaturated ketone (the enone). Using a Gilman cuprate reagent, formed from a Grignard reagent and a copper(I) salt, ensures selective 1,4-addition over 1,2-addition to the ketone.
-
In a flame-dried, three-neck flask under nitrogen, suspend copper(I) iodide (5.7 g, 30 mmol) in anhydrous THF (100 mL) and cool to -20 °C.
-
Slowly add (Z)-pent-2-en-1-yl)magnesium bromide (1.0 M in THF, 60 mL, 60 mmol). Stir the resulting solution for 30 minutes.
-
Cool the cuprate solution to -78 °C and add a solution of Methyl 3-oxo-cyclopent-1-ene-1-acetate (3.85 g, 25 mmol) in THF (25 mL) dropwise.
-
Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude product. This intermediate, Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-acetate , is often used directly in the next step.
Step 4: Catalytic Hydrogenation to Methyl Jasmonate
-
Rationale: The final step is the reduction of the endocyclic double bond. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a standard method. The hydrogen will typically add to the less hindered face of the molecule, leading to the formation of the thermodynamically favored cis-jasmonate isomer, although some trans isomer will also be formed.[12]
-
Dissolve the crude product from Step 3 in ethyl acetate (100 mL).
-
Add 10% Pd/C (200 mg) to the solution.
-
Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases (typically 2-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the final product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield Methyl Jasmonate as a mixture of cis and trans isomers.
Validation and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results for Methyl Jasmonate (C₁₃H₂₀O₃)[10] |
| ¹H NMR | Complex multiplets. Key signals include: δ ~5.2-5.5 ppm (alkene protons on side chain), δ 3.67 ppm (s, 3H, -OCH₃), δ ~2.0-2.9 ppm (cyclopentanone and allylic protons). |
| ¹³C NMR | Signals include: δ ~215 ppm (ketone C=O), δ ~173 ppm (ester C=O), δ ~125-135 ppm (alkene carbons), δ 51.5 ppm (-OCH₃). |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 224.2. Key fragments at m/z = 193 ([M-OCH₃]⁺), 151. |
| FT-IR | Strong absorptions at ~1740 cm⁻¹ (ester C=O stretch) and ~1725 cm⁻¹ (ketone C=O stretch). |
Applications in Research and Development
The availability of synthetic jasmonates is a powerful tool for the scientific community.
-
Elucidating Signaling Pathways: Researchers can use synthetic jasmonates to induce defense responses in plants, allowing for the study of downstream gene expression and metabolic changes.[13] Mutants that are deficient in JA biosynthesis can be chemically complemented with synthetic JA to confirm gene function.[8]
-
Agricultural Innovation: Methyl jasmonate can be applied exogenously to crops to "prime" their defense systems, enhancing resistance to pests and pathogens.[14] This has significant potential for developing more sustainable agricultural practices. Acetic acid itself, a simple precursor, has been shown to stimulate JA biosynthesis and confer drought tolerance in plants.[15][16]
-
Drug Development: Jasmonates have demonstrated pro-apoptotic and anti-proliferative effects on various cancer cell lines. Synthetic analogues are being developed to improve efficacy and reduce toxicity, opening a new avenue for anticancer drug discovery.[13]
References
- 1. Jasmonic acid - Wikipedia [en.wikipedia.org]
- 2. Plant Signaling Hormones and Transcription Factors: Key Regulators of Plant Responses to Growth, Development, and Stress [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action and biosynthesis of jasmonic acid | PPTX [slideshare.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. bioone.org [bioone.org]
- 9. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl jasmonate [webbook.nist.gov]
- 11. 2-シクロペンテン-1-酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. US4014919A - Process for preparing methyl jasmonate and related compounds - Google Patents [patents.google.com]
- 13. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Simple and universal function of acetic acid to overcome the drought crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetic acid: a cheap but chief metabolic regulator for abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust and Efficient Derivatization of 2-Cyclopentene-1-acetic acid for Sensitive GC-MS Analysis
Introduction
2-Cyclopentene-1-acetic acid is a cyclic unsaturated carboxylic acid of interest in various fields, including organic synthesis, fragrance chemistry, and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds. However, the direct analysis of this compound by GC-MS is hampered by its high polarity and low volatility, which can lead to poor chromatographic peak shape, tailing, and low sensitivity.[1][2] To overcome these challenges, derivatization is an essential sample preparation step that chemically modifies the analyte to enhance its volatility and thermal stability, making it amenable to GC-MS analysis.[2]
This application note provides a comprehensive guide with detailed protocols for two effective derivatization methods for this compound: esterification to its methyl ester and silylation to its trimethylsilyl (TMS) ester. The causality behind experimental choices, self-validating protocol design, and supporting references are provided to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Choosing the Right Derivatization Strategy
The selection of a derivatization method depends on several factors, including the chemical nature of the analyte, the sample matrix, and the desired analytical outcome (e.g., qualitative screening vs. quantitative analysis).
-
Esterification: This classic and robust method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[3][4] Methylation is the most common form of esterification for GC-MS analysis due to the high volatility of the resulting methyl esters.[5] Boron trifluoride-methanol (BF3-methanol) is a highly efficient catalyst for this reaction, known for its speed and clean reaction products.[1][6][7]
-
Silylation: This is one of the most widely used derivatization techniques in GC.[8] It involves the replacement of the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group.[9] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly reactive and produce volatile and thermally stable TMS derivatives.[10] Silylation is often preferred for its mild reaction conditions.
Experimental Protocols
Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This protocol details the conversion of this compound to its more volatile methyl ester derivative, this compound, methyl ester.
Causality of Experimental Choices:
-
BF3-Methanol: Acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1][7] This ensures a rapid and complete reaction.
-
Heating: The reaction is heated to increase the reaction rate and drive the equilibrium towards the formation of the ester.[6]
-
Hexane Extraction: The non-polar methyl ester is selectively extracted into the hexane layer, separating it from the polar reaction mixture and excess reagents.[1]
-
Saturated NaCl Wash: This step helps to break any emulsions and removes residual methanol and catalyst from the organic phase, ensuring a clean injection.[1]
-
Anhydrous Sodium Sulfate: Used to remove any trace amounts of water from the hexane extract, as water can interfere with the GC-MS analysis and potentially hydrolyze the ester.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a 4 mL screw-cap glass vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 1 mL of 14% Boron Trifluoride-Methanol solution to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 15 minutes in a heating block or water bath.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride (NaCl) solution.
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the phases to separate. The upper layer is the hexane phase containing the derivatized analyte.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Let it stand for 5 minutes to ensure all water is removed.
-
Transfer the dried hexane extract to a 2 mL autosampler vial for GC-MS analysis.
-
Method 2: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Causality of Experimental Choices:
-
BSTFA + 1% TMCS: BSTFA is a powerful silylating agent. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity of the BSTFA and ensuring complete derivatization, especially for less reactive carboxylic acids.[10][11]
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization. Therefore, all glassware and solvents must be anhydrous.[12]
-
Heating: Similar to esterification, heating increases the reaction kinetics for silylation.[13]
-
Pyridine (Optional): Pyridine can be used as a solvent and also acts as an acid scavenger, neutralizing the byproducts of the silylation reaction and driving the reaction to completion.
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a 2 mL screw-cap glass vial. Ensure the sample is completely dry by lyophilization or by drying in a desiccator over a suitable drying agent.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine (optional, as a solvent) to the vial.
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
-
Sample Analysis:
-
Cool the vial to room temperature.
-
The reaction mixture can be directly injected into the GC-MS system. If necessary, the sample can be diluted with an anhydrous non-polar solvent like hexane.
-
GC-MS Method Parameters
The following table provides typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Visualization of Workflows
Derivatization and Analysis Workflow
Caption: General workflow for derivatization and GC-MS analysis.
Esterification Reaction
Caption: Esterification of this compound.
Expected Results and Discussion
Both derivatization methods are expected to yield products with significantly improved chromatographic behavior compared to the underivatized acid. The resulting peaks should be symmetrical and exhibit higher signal-to-noise ratios.
-
This compound, methyl ester: This derivative will have a characteristic mass spectrum with a molecular ion peak and fragmentation patterns corresponding to the loss of the methoxy group and other fragments from the cyclopentene ring structure.
-
This compound, TMS ester: The TMS derivative will show a prominent molecular ion and characteristic fragments, including a strong ion at m/z 73, which is indicative of the TMS group.
It is crucial to run a reagent blank (all components except the analyte) to identify any potential interferences from the derivatizing reagents or solvents.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no derivative peak | Presence of water in the sample or reagents. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Incomplete reaction. | Increase reaction time or temperature. Ensure proper reagent-to-sample ratio. | |
| Multiple derivative peaks | Side reactions or incomplete derivatization. | Optimize reaction conditions. For silylation, ensure the absence of moisture. |
| Peak tailing | Active sites in the GC system. | Use a deactivated liner and column. Check for system leaks. |
| Interfering peaks | Contamination from reagents or glassware. | Run a reagent blank. Use high-purity reagents and thoroughly clean glassware. |
Conclusion
Derivatization is a critical step for the successful GC-MS analysis of this compound. Both esterification with BF3-methanol and silylation with BSTFA are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection sensitivity. The choice between the two methods will depend on the specific laboratory setup, sample matrix, and analytical requirements. The detailed protocols and troubleshooting guide provided in this application note offer a robust framework for researchers to develop and validate their own methods for the analysis of this and other similar carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gcms.cz [gcms.cz]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. selectscience.net [selectscience.net]
- 9. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 10. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. scribd.com [scribd.com]
Topic: Chiral Resolution of Racemic 2-Cyclopentene-1-acetic acid
An Application Note and Protocol Guide for Researchers
Abstract
Enantiomerically pure 2-Cyclopentene-1-acetic acid is a valuable chiral building block in the synthesis of various biologically active molecules, including prostaglandins and other natural products.[1] The stereocenter at the C1 position of the cyclopentene ring is critical for the biological function of its downstream derivatives, necessitating efficient methods for the separation of its racemic mixture. This guide provides a detailed examination of the principles and a robust protocol for the chiral resolution of racemic this compound via diastereomeric salt crystallization. Additionally, it outlines the principles of enzymatic resolution and details the essential analytical validation using Chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, providing researchers and drug development professionals with a comprehensive and field-proven approach to obtaining the desired enantiomer in high purity.
Introduction: The Significance of Chirality
Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[2] This identity makes their separation, a process known as chiral resolution, a significant challenge in synthetic chemistry.[3] However, in a chiral biological environment, enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic activities. The tragic case of Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[2]
This compound possesses a single stereocenter, making its resolution a crucial step for its use in asymmetric synthesis.[1] The most common and industrially scalable method for resolving racemic carboxylic acids is through the formation of diastereomeric salts.[4] This technique leverages the fact that diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional methods like fractional crystallization.[5]
Core Strategy: Resolution via Diastereomeric Salt Formation
The foundational principle of this method is the reaction of a racemic acid with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.
(±)-Acid + (+)-Base → [(-)-Acid,(+)-Base] + [(+)-Acid,(+)-Base]
These two resulting salts are diastereomers and will exhibit different solubilities in a given solvent system. By carefully selecting the resolving agent and the crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved.[6] The crystallized salt can then be isolated, and the chiral resolving agent removed by treatment with a strong acid to yield the desired, enantiomerically enriched carboxylic acid.[2]
Critical Step: Screening Resolving Agents and Solvents
The success of a diastereomeric salt resolution is highly empirical and depends heavily on the specific pairing of the racemic compound, the resolving agent, and the solvent system.[7] A systematic screening process is essential to identify conditions that provide a dramatic difference in solubility between the two diastereomeric salts.[6] Chiral amines, particularly amino alcohols, are excellent candidates for resolving carboxylic acids.
Table 1: Candidate Chiral Resolving Agents & Solvent Systems
| Resolving Agent Candidate | Rationale | Solvent System Candidates | Rationale |
| (1R,2S)-(-)-trans-1-Amino-2-indanol | Proven effective for resolving chiral carboxylic acids.[6] | Isopropanol (IPA) | Common solvent for crystallization. |
| (R)-(+)-1-Phenylethylamine | Widely used, commercially available chiral amine. | Acetonitrile (ACN) | Aprotic solvent, can offer different solubility profiles. |
| (S)-(-)-1-(1-Naphthyl)ethylamine | Aromatic structure can enhance crystal packing via π-π interactions. | Ethyl Acetate (EtOAc) | Medium polarity solvent. |
| (-)-Brucine | Natural alkaloid, historically effective resolving agent.[2] | Methanol (MeOH) / Water mixtures | Can fine-tune polarity and solubility. |
| (+)-Cinchonidine | Natural alkaloid with multiple chiral centers. | Methyl tert-butyl ether (MTBE) | Low polarity, can promote precipitation.[6] |
Detailed Protocol 1: Diastereomeric Salt Resolution
This protocol describes the screening process and subsequent scaled-up resolution.
Materials and Equipment
-
Racemic this compound
-
Selected chiral resolving agents (e.g., (1R,2S)-(-)-trans-1-Amino-2-indanol)
-
Screening solvents (e.g., IPA, ACN, EtOAc, MTBE)
-
Hydrochloric Acid (HCl, ~2M)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Chiral HPLC system for analysis
Experimental Workflow: Screening Phase
The objective of the screening phase is to identify a resolving agent and solvent combination that yields a crystalline salt with high diastereomeric excess.
Caption: Workflow for screening resolving agents and solvents.
Step-by-Step Screening Protocol:
-
Preparation: In an array of vials, dissolve a specific amount of racemic this compound (e.g., 50 mg, 0.396 mmol) in various solvents (e.g., 1 mL).
-
Addition of Resolving Agent: To each vial, add a stoichiometric equivalent (e.g., 1.0 eq) of a chosen chiral resolving agent.
-
Salt Formation: Gently heat and stir the mixtures until all solids dissolve.
-
Crystallization: Allow the vials to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. Observe for the formation of a precipitate.
-
Isolation: Isolate any crystalline material by filtration. Wash the crystals with a small amount of cold solvent.
-
Analysis: Prepare a sample of the isolated crystals and a sample of the mother liquor. Liberate the acid by partitioning between EtOAc and dilute HCl. Analyze the organic layer by Chiral HPLC (see Protocol 2) to determine the enantiomeric excess (ee) of the acid in both the solid and liquid phases. The ideal condition is one where the crystals show a very high ee for one enantiomer, and the mother liquor is enriched in the other.[6]
Experimental Workflow: Preparative Scale-Up
Once the optimal conditions are identified, the process can be scaled up.
Caption: Preparative scale-up of the diastereomeric salt resolution.
Step-by-Step Scale-Up Protocol:
-
Dissolution: In an appropriately sized flask, dissolve the racemic this compound (e.g., 10.0 g) and the optimal chiral resolving agent (1.0 eq) in the chosen solvent system with heating.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out. The process can be aided by seeding with a small crystal from the screening experiment.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small portion of the cold solvent to remove the mother liquor.
-
Liberation of the Enantiomer: Suspend the collected crystalline salt in a mixture of ethyl acetate and water. Add 2M HCl dropwise with stirring until the aqueous layer is acidic (pH ~1-2). This protonates the chiral amine, breaking the salt.[5]
-
Extraction: Separate the organic layer, which now contains the free enantiomerically enriched acid. Extract the aqueous layer with additional ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified enantiomer of this compound.
-
Validation: Determine the final enantiomeric excess (ee) and yield.
Alternative Strategy: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful alternative that exploits the stereoselectivity of enzymes, most commonly lipases.[8] In this process, the enzyme catalyzes a reaction (e.g., esterification) on one enantiomer of the racemate at a much higher rate than the other.[9]
Principle: (±)-Acid + Alcohol --(Lipase)--> (+)-Ester + (-)-Acid (unreacted)
The reaction is stopped at or near 50% conversion. At this point, the mixture contains one enantiomer as an ester and the other as the unreacted acid. These two compounds have different chemical properties and can be easily separated by standard methods like extraction or chromatography.
Caption: General workflow for enzymatic kinetic resolution.
While this method can provide very high enantioselectivity, it has a theoretical maximum yield of 50% for a single enantiomer, as the other half is consumed.[4] However, the "wrong" enantiomer can often be racemized and recycled, improving the overall process efficiency.
Mandatory Validation: Chiral HPLC Analysis
Regardless of the resolution method used, an accurate analytical technique is required to determine the enantiomeric excess (ee) of the final product. Chiral HPLC is the gold standard for this purpose.[10][11] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated in time.
Protocol 2: Determination of Enantiomeric Excess (ee)
Step-by-Step HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of the resolved this compound in the mobile phase solvent (e.g., 1 mg/mL). Also, prepare a solution of the starting racemic material as a reference.
-
Column Selection: Select an appropriate chiral column. For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® IA/IB) or Pirkle-type columns are often effective.[10][12]
-
Method Development:
-
Inject the racemic sample.
-
Optimize the mobile phase composition (typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape) to achieve baseline separation of the two enantiomer peaks.[13]
-
Adjust the flow rate to optimize resolution and run time.
-
-
Analysis: Once the method is optimized, inject the resolved sample.
-
Calculation of ee: The enantiomeric excess is calculated from the integrated areas of the two peaks in the chromatogram:
-
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Table 2: Example Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak® IA (4.6 x 150 mm, 5 µm) | Polysaccharide-based CSP effective for a wide range of chiral compounds.[13] |
| Mobile Phase | n-Hexane / Ethanol / TFA (90 / 10 / 0.1, v/v/v) | Common normal phase condition for chiral separations. TFA is added to suppress ionization of the carboxylic acid and improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm | Wavelength where the carboxylic acid chromophore absorbs. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
Conclusion
The chiral resolution of racemic this compound is a critical process for its application in asymmetric synthesis. Diastereomeric salt crystallization remains a robust, scalable, and industrially viable method. Its success hinges on a systematic screening of resolving agents and solvents to maximize the solubility difference between the diastereomeric salts. Enzymatic resolution offers a green and highly selective alternative, albeit with a 50% theoretical yield for the desired product. In all cases, rigorous analytical validation by Chiral HPLC is paramount to confirm the stereochemical purity of the final product. This guide provides the foundational principles and actionable protocols to empower researchers to successfully navigate this essential synthetic challenge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. kiko-tech.co.jp [kiko-tech.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. scas.co.jp [scas.co.jp]
- 13. jascoinc.com [jascoinc.com]
The Versatility of 2-Cyclopentene-1-acetic Acid: A Chiral Building Block for Complex Syntheses
In the intricate world of organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are indispensable tools in this endeavor, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule can dictate its efficacy and safety.[1][2] Among the arsenal of such synthons, 2-cyclopentene-1-acetic acid stands out as a versatile and powerful precursor for the synthesis of a diverse range of bioactive molecules, most notably prostaglandins and their analogues.[3][4] This technical guide provides an in-depth exploration of this compound as a chiral building block, offering detailed application notes and protocols for its use in the synthesis of key intermediates and natural products.
Introduction to this compound: Properties and Significance
This compound (CAS No: 13668-61-6) is a carboxylic acid featuring a five-membered ring with a single double bond and a chiral center at the point of attachment of the acetic acid side chain.[5] Its utility in organic synthesis stems from the strategic placement of functional groups: the carboxylic acid allows for a variety of transformations, the double bond provides a handle for stereoselective functionalization, and the chiral center serves as a foundation for building stereochemically complex targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Appearance | Liquid |
| Boiling Point | 93-94 °C at 2.5 mmHg |
| Density | 1.047 g/mL at 25 °C |
| Refractive Index | n20/D 1.468 |
The true power of this compound lies in its role as a precursor to the renowned Corey lactone, a pivotal intermediate in the synthesis of prostaglandins.[6][7] Prostaglandins are a class of lipid compounds involved in numerous physiological processes, and their synthetic analogues are used in a wide range of therapeutic applications.[3]
Core Application: The Synthesis of the Corey Lactone via Iodolactonization
A cornerstone transformation involving this compound is its conversion to the Corey lactone through an iodolactonization reaction. This intramolecular cyclization proceeds with high stereocontrol and is a testament to the strategic design of this chiral building block.
Mechanistic Insight: The Iodolactonization Reaction
The iodolactonization of this compound is a classic example of an electrophilic addition to an alkene, followed by an intramolecular nucleophilic attack. The reaction is typically carried out in the presence of iodine (I₂) and a mild base, such as potassium bicarbonate (KHCO₃).
The mechanism proceeds as follows:
-
Formation of the Iodonium Ion: The iodine molecule reacts with the double bond of the cyclopentene ring to form a cyclic iodonium ion intermediate. This intermediate can be formed on either face of the double bond.
-
Intramolecular Nucleophilic Attack: The carboxylate group, deprotonated by the mild base, acts as an intramolecular nucleophile. It attacks one of the carbons of the iodonium ion in an Sₙ2 fashion. This attack occurs from the face opposite to the iodonium ion, leading to a trans-addition across the double bond.
-
Lactone Formation: The nucleophilic attack results in the formation of a five-membered γ-lactone ring, with the iodine atom and the newly formed C-O bond in a trans relationship.
Experimental Protocol: Synthesis of the Corey Iodolactone
This protocol outlines the synthesis of the key iodolactone intermediate from racemic this compound. For the synthesis of enantiomerically pure prostaglandins, an enantiomerically pure starting material is required. This can be achieved through asymmetric synthesis or resolution of the racemic acid.
Materials:
-
This compound
-
Potassium bicarbonate (KHCO₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane.
-
Addition of Base: Add potassium bicarbonate (3.0 eq) to the solution and stir the suspension vigorously.
-
Addition of Iodine: In a separate flask, prepare a solution of iodine (2.5 eq) in dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over a period of 1-2 hours. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature at around 25 °C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The color of the solution will change from dark brown to colorless.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude iodolactone.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure iodolactone.
From Corey Lactone to Prostaglandins: A Synthetic Overview
The Corey iodolactone is a versatile intermediate that can be readily converted to the Corey lactone diol, a key precursor for various prostaglandins. This transformation typically involves the reductive removal of the iodine and the introduction of a hydroxyl group.
A general outline for the synthesis of Prostaglandin F₂α from the Corey lactone diol involves the following key steps, as pioneered by E.J. Corey[2]:
-
Protection of Hydroxyl Groups: The two hydroxyl groups of the Corey lactone diol are protected, often as silyl ethers.
-
Reduction of the Lactone: The protected lactone is reduced to the corresponding lactol (a hemiacetal).
-
Wittig Reaction: A Wittig reaction is employed to introduce the α-side chain.
-
Deprotection and Oxidation: The protecting group on the secondary alcohol is selectively removed, and the alcohol is oxidized to a ketone to afford a prostaglandin E₂ (PGE₂) precursor.
-
Introduction of the ω-Side Chain: A Horner-Wadsworth-Emmons reaction is used to install the ω-side chain.
-
Reduction of the Ketone: The ketone at C-9 is stereoselectively reduced to the corresponding alcohol to yield Prostaglandin F₂α.
Expanding the Synthetic Utility: Other Applications
The utility of this compound extends beyond prostaglandin synthesis. Its unique structural features make it a valuable starting material for other classes of natural products.
Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring.[8] These compounds often exhibit potent antiviral and anticancer activities. The chiral cyclopentene core of this compound can be elaborated to form the carbocyclic scaffold of these important therapeutic agents.[1] The synthesis often involves functionalization of the double bond and modification of the acetic acid side chain to introduce the necessary functional groups for coupling with a nucleobase.
Synthesis of Jasmonates
Jasmonates are a class of plant hormones that play crucial roles in regulating plant growth and development, as well as defense responses.[9][10][11] The cyclopentanone core of jasmonates can be accessed from this compound. Synthetic strategies may involve oxidation of the double bond and manipulation of the side chain to introduce the characteristic functionalities of jasmonic acid and its derivatives.[12]
Accessing Enantiomerically Pure this compound
For the synthesis of chiral target molecules, it is essential to start with an enantiomerically pure building block. Racemic this compound can be resolved into its individual enantiomers through several methods:
-
Classical Resolution: This involves the formation of diastereomeric salts with a chiral amine, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure acid.
-
Enzymatic Resolution: Lipases can be used to selectively esterify one enantiomer of a racemic alcohol precursor to this compound, allowing for the separation of the unreacted enantiomer.[13][14] This method is often highly efficient and environmentally friendly.
Table 2: Comparison of Resolution Methods
| Method | Advantages | Disadvantages |
| Classical Resolution | Well-established, can be scaled up. | Often requires trial-and-error to find a suitable resolving agent. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | May require screening of different enzymes and conditions for optimal results. |
Conclusion
This compound has proven to be a remarkably versatile and valuable chiral building block in organic synthesis. Its strategic combination of a chiral center, a reactive double bond, and a modifiable carboxylic acid group provides a powerful platform for the stereocontrolled synthesis of complex and biologically important molecules. The protocols and applications outlined in this guide highlight its central role in the synthesis of prostaglandins, carbocyclic nucleosides, and other natural products. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of chiral building blocks like this compound in enabling innovative and efficient synthetic strategies will undoubtedly increase.
References
- 1. Cobalt-assisted route to rare carbocyclic C-ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Kinetic Resolution of Racemic 2-Substituted 3-Cyclopenten-1-ols by Lipase-Catalyzed Transesterifications:â A Rational Strategy To Improve Enantioselectivity - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 9. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jasmonic Acid: A Sentinel for Stress Response or a New-Age Tool for Sustainable Agriculture[v1] | Preprints.org [preprints.org]
- 11. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopentanoids from cyclopentadiene: synthesis of (-)-methyl jasmonate and (+)-12-oxophytodienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
protocol for the esterification of 2-Cyclopentene-1-acetic acid
An Application Guide to the Synthesis of 2-Cyclopentene-1-acetic Acid Esters
Abstract
This technical guide provides detailed protocols and scientific rationale for the esterification of this compound, a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fragrances.[1][2] We explore two primary, field-proven methodologies: the classic Fischer-Speier esterification under acidic conditions and the mild, coupling agent-mediated Steglich esterification. This document is intended for researchers, chemists, and process development professionals, offering in-depth procedural steps, mechanistic insights, and practical advice for successful synthesis, purification, and characterization.
Introduction: The Significance of this compound Esters
This compound and its ester derivatives are versatile building blocks in organic synthesis. The molecule features a reactive cyclopentene ring and a modifiable carboxylic acid group, making it a precursor for a variety of more complex structures.[1][3] In particular, these esters serve as key intermediates in the development of active pharmaceutical ingredients (APIs), including modified steroids and enzyme inhibitors, and are also utilized in the fragrance industry.[1][2] The choice of esterification method is critical, depending on the scale of the reaction, the sensitivity of other functional groups on the substrate, and the desired purity of the final product.
Physicochemical Properties of Reactant and Products
A thorough understanding of the physical and chemical properties of the starting material and target esters is fundamental for planning the synthesis and purification strategy.
| Property | This compound | Methyl 2-cyclopentene-1-acetate | Ethyl 2-cyclopentene-1-acetate |
| IUPAC Name | 2-cyclopent-2-en-1-ylacetic acid[4] | methyl 2-cyclopent-2-en-1-ylacetate[5] | ethyl 2-cyclopent-2-en-1-ylacetate[1] |
| CAS Number | 13668-61-6[4][6] | 20006-85-3[5][7] | 15848-49-4[1][3] |
| Molecular Formula | C₇H₁₀O₂[4][6] | C₈H₁₂O₂[5][7] | C₉H₁₄O₂[1] |
| Molecular Weight | 126.15 g/mol [4][6] | 140.18 g/mol [5][7] | 154.21 g/mol [1] |
| Boiling Point | 93-94 °C / 2.5 mmHg[6] | 112-114 °C / 4 Torr[7] | 196-197 °C[1] |
| Density | 1.047 g/mL at 25 °C[6] | N/A | N/A |
| Refractive Index | n20/D 1.468[6] | N/A | n20/D 1.443-1.453[1] |
| Appearance | Liquid[6] | Colorless Liquid[7] | Clear, colorless liquid[1] |
| Solubility | Soluble in organic solvents. | Soluble in organic solvents. | Moderately soluble in organic solvents, limited solubility in water.[1] |
Comparative Analysis of Esterification Methodologies
The selection of an esterification protocol is a critical decision. The two methods detailed below, Fischer and Steglich esterification, offer distinct advantages and are suited for different experimental constraints.
Fischer-Speier Esterification
This is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8][9] It is a cost-effective and robust method, particularly for large-scale synthesis where reactants are not acid-sensitive.[8]
-
Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[3][8]
-
Equilibrium Considerations: Fischer esterification is a reversible process.[10] To drive the reaction toward the product side and achieve high yields, Le Châtelier's principle is applied. This is typically accomplished by using a large excess of the alcohol (which also serves as the solvent) or by removing water as it is formed, for example, with a Dean-Stark apparatus.
Steglich Esterification
Developed by Wolfgang Steglich, this method is exceptionally mild and highly effective for substrates that are sensitive to harsh acidic conditions.[11][12][13] It utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).
-
Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[13] DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form a reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to form the desired product. This pathway effectively suppresses common side reactions, such as the rearrangement of the O-acylisourea into a stable N-acylurea.[11][13]
-
Advantages: The reaction proceeds under neutral conditions and typically at room temperature, preserving acid-labile functional groups. It is also highly effective for sterically hindered alcohols and acids.[11][13] The primary byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.[11]
Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis of methyl and ethyl esters of this compound.
Protocol 1: Fischer Esterification of this compound (Ethyl Ester)
This protocol describes the synthesis of ethyl 2-cyclopentene-1-acetate using a sulfuric acid catalyst.
Workflow Diagram:
Caption: Workflow for Fischer Esterification.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and an excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[14]
-
Purification: The crude ester can be purified by vacuum distillation to yield the final product.[15]
Protocol 2: Steglich Esterification of this compound (Methyl Ester)
This protocol outlines the synthesis of methyl 2-cyclopentene-1-acetate using DCC and DMAP, ideal for a small-scale or when avoiding acidic conditions is necessary.
Workflow Diagram:
Caption: Workflow for Steglich Esterification.
Materials:
-
This compound (1.0 eq)
-
Methanol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
Dilute Hydrochloric Acid (e.g., 0.5 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, methanol, and DMAP in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
DCC Addition: Add a solution of DCC in anhydrous DCM to the reaction mixture dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Safety and Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[4][6]
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
DCC: A potent skin allergen and sensitizer. Always handle with gloves in a well-ventilated fume hood.[16]
-
Organic Solvents (Ethanol, Diethyl Ether, DCM): Flammable and volatile. Ensure all heating is done using a heating mantle or water bath, and perform all transfers in a fume hood away from ignition sources.
References
- 1. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE (15848-49-4) for sale [vulcanchem.com]
- 2. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]
- 3. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 | Benchchem [benchchem.com]
- 4. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl cyclopent-2-ene-1-acetate | C8H12O2 | CID 89261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 13668-61-6 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. grokipedia.com [grokipedia.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Bioactive Molecules Using 2-Cyclopentene-1-acetic Acid: A Detailed Guide for Researchers
Introduction: The Versatility of a Cyclopentene Scaffold
In the landscape of natural product synthesis and drug discovery, the cyclopentane ring serves as a fundamental structural motif in a vast array of biologically active molecules. Among the myriad of starting materials, 2-Cyclopentene-1-acetic acid stands out as a readily accessible and highly versatile precursor. Its inherent functionality—a carboxylic acid, a double bond, and a chiral center—provides multiple handles for stereocontrolled transformations, making it an ideal starting point for the synthesis of complex molecules such as prostaglandins and jasmonates.
This comprehensive guide provides detailed application notes and protocols for the synthesis of these bioactive molecules, starting from this compound. The methodologies described herein are grounded in established chemical principles and supported by cited literature, offering researchers, scientists, and drug development professionals a practical resource for their synthetic endeavors. We will delve into the strategic considerations behind each synthetic step, providing not just a "how-to" but a "why," to empower researchers to adapt and innovate upon these foundational protocols.
Part 1: Synthesis of Prostaglandin F2α Precursors
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them important targets in medicinal chemistry. The synthesis of prostaglandins is a landmark achievement in organic chemistry, with the "Corey lactone" being a pivotal intermediate.[1] This section details the synthesis of a key iodolactone intermediate, a direct precursor to the Corey lactone, starting from this compound.
Overall Synthetic Pathway
The transformation of this compound to the Corey aldehyde, a versatile intermediate for various prostaglandins, is a multi-step process. The key steps involve the formation of an iodolactone, followed by reduction and oxidation.
Caption: Synthetic pathway from this compound to Prostaglandin F2α.
Protocol 1.1: Synthesis of 2-Cyclopentene-1-acetamide
The conversion of the carboxylic acid to an amide is a crucial first step to facilitate the subsequent iodolactonization reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 126.15 | 20 g | 158.5 mmol |
| Oxalyl chloride | 126.93 | 17.3 mL (1.3 equiv) | 206.1 mmol |
| Toluene, anhydrous | - | 25 mL | - |
| Liquid Ammonia, anhydrous | 17.03 | ~150 mL | - |
| Tetrahydrofuran (THF) | - | 60 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Methanol | - | 200 mL | - |
Procedure:
-
Acid Chloride Formation: In a dry, 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 20 g (158.5 mmol) of this compound in 25 mL of anhydrous toluene. Slowly add 17.3 mL (206.1 mmol) of oxalyl chloride over 30 minutes. Stir the reaction mixture for an additional 20 minutes.
-
Amidation: In a separate 250-mL three-necked round-bottomed flask cooled to -78 °C (dry ice/acetone bath), condense approximately 150 mL of anhydrous liquid ammonia. Carefully add the previously prepared acid chloride solution to the liquid ammonia with vigorous stirring.
-
Work-up and Purification: Allow the ammonia to evaporate. Filter the crude reaction mixture. Triturate the solid residue with 100 mL of methanol at 40°C for 20 minutes, and filter. Repeat the trituration. Combine all organic filtrates and concentrate under reduced pressure. Redissolve the resulting semi-solid in 100 mL of dichloromethane, filter to remove any remaining salts, and concentrate. Recrystallize the crude product from boiling tetrahydrofuran (60 mL) at -6°C overnight to yield 2-Cyclopentene-1-acetamide as a light brown solid.
Protocol 1.2: Iodolactonization to form the Corey Lactone Precursor
This key step establishes the stereochemistry of the cyclopentane ring through an intramolecular cyclization reaction.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Cyclopentene-1-acetamide | 125.17 | 10 g | 79.9 mmol |
| Iodine (I₂) | 253.81 | 30.4 g (1.5 equiv) | 119.8 mmol |
| Potassium Iodide (KI) | 166.00 | 19.9 g (1.5 equiv) | 119.8 mmol |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 13.4 g (2 equiv) | 159.8 mmol |
| Tetrahydrofuran (THF) | - | 200 mL | - |
| Water | - | 100 mL | - |
| Sodium thiosulfate (Na₂S₂O₃) | - | - | - |
| Diethyl ether | - | - | - |
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask, dissolve 10 g (79.9 mmol) of 2-Cyclopentene-1-acetamide in a mixture of 200 mL of THF and 100 mL of water.
-
Addition of Reagents: Add 13.4 g (159.8 mmol) of sodium bicarbonate to the solution. In a separate flask, prepare a solution of 30.4 g (119.8 mmol) of iodine and 19.9 g (119.8 mmol) of potassium iodide in 50 mL of water. Add this iodine solution to the reaction mixture in portions over 30 minutes while stirring vigorously at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction for 2-4 hours, monitoring the disappearance of the starting material by TLC. Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude iodolactone can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Characterization of the Iodolactone Intermediate:
-
¹H NMR: Expect signals for the protons on the cyclopentane ring, with characteristic shifts for the proton adjacent to the iodine and the protons of the lactone ring.
-
¹³C NMR: Diagnostic peaks for the carbonyl carbon of the lactone, the carbon bearing the iodine, and the other carbons of the cyclopentane ring.
-
IR (cm⁻¹): A strong absorption band around 1770-1790 cm⁻¹ corresponding to the γ-lactone carbonyl stretch.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns confirming the presence of iodine.
Protocol 1.3: Conversion to the Corey Aldehyde
The iodolactone is then converted to the Corey aldehyde, a key branching point for the synthesis of various prostaglandins. This involves reduction of the iodide and lactone, followed by selective oxidation.
Workflow for Corey Aldehyde Synthesis:
Caption: Workflow for the conversion of the iodolactone to the Corey aldehyde.
Detailed Steps:
-
Reductive Deiodination: The iodolactone is treated with tributyltin hydride (n-Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like toluene at reflux to afford the Corey lactone.
-
Lactone Reduction: The Corey lactone is then reduced to the corresponding lactol (a hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C). This lactol exists in equilibrium with the open-chain hydroxy aldehyde. For the purpose of the next step, this intermediate is often referred to as the "Corey lactone diol" after workup.
-
Selective Oxidation: The primary alcohol of the diol is selectively oxidized to the aldehyde using mild oxidation conditions such as a Swern oxidation (oxalyl chloride, DMSO, triethylamine) or a Corey-Kim oxidation (N-chlorosuccinimide, dimethyl sulfide, triethylamine).[3][4][5] This yields the "Corey aldehyde," ready for the introduction of the omega side chain.
Protocol 1.4: Introduction of the Omega Side Chain via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective formation of alkenes and is a cornerstone of prostaglandin synthesis.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Notes |
| Corey Aldehyde | - | 1 equiv | - |
| Dimethyl (2-oxoheptyl)phosphonate | 222.22 | 1.2 equiv | The phosphonate reagent for the omega chain. |
| Sodium Hydride (NaH) | 24.00 | 1.2 equiv | 60% dispersion in mineral oil. |
| Dimethoxyethane (DME), anhydrous | - | - | Solvent. |
Procedure:
-
Ylide Formation: To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DME at 0 °C under an argon atmosphere, add a solution of dimethyl (2-oxoheptyl)phosphonate (1.2 equiv) in anhydrous DME dropwise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.
-
Olefination: Cool the ylide solution to 0 °C and add a solution of the Corey aldehyde (1 equiv) in anhydrous DME dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting enone can be purified by column chromatography on silica gel.
Characterization of the HWE Product:
-
¹H and ¹³C NMR: Will show signals corresponding to the newly formed α,β-unsaturated ketone and the heptyl side chain.
-
IR (cm⁻¹): A characteristic absorption for the enone carbonyl at ~1670-1690 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will confirm the addition of the omega side chain.
Part 2: Synthesis of Jasmonate Precursors
Jasmonates are a class of plant hormones involved in various developmental processes and defense responses.[7] While the direct synthesis of jasmonates from this compound is less common, a plausible route involves the conversion of the starting material into a suitable cyclopentenone intermediate, which can then be elaborated to methyl jasmonate.
Proposed Synthetic Pathway
This proposed pathway involves an initial oxidation to a cyclopentenone, followed by conjugate addition and subsequent functional group manipulations.
Caption: Proposed synthetic pathway from this compound to Methyl Jasmonate.
Protocol 2.1: Synthesis of a Cyclopentenone Intermediate (General Procedure)
The key transformation is the allylic oxidation of the cyclopentene ring to a cyclopentenone. This can be achieved using various oxidizing agents.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Notes |
| This compound | 126.15 | Starting material. |
| Selenium Dioxide (SeO₂) or Chromium Trioxide (CrO₃) | - | Oxidizing agent. Caution: Highly toxic. |
| Dichloromethane (DCM) or Acetic Acid | - | Solvent. |
Procedure (Conceptual):
-
Oxidation: Dissolve this compound in a suitable solvent (e.g., dioxane for SeO₂ or acetic acid for CrO₃). Add the oxidizing agent portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction appropriately (e.g., with water or a reducing agent for chromium).
-
Extraction and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the resulting cyclopentenone derivative by column chromatography or recrystallization.
Note: This is a generalized procedure, and specific conditions will need to be optimized based on the chosen oxidizing agent and literature precedents for similar transformations.
Further Steps Towards Methyl Jasmonate
-
Esterification: The resulting carboxylic acid would be esterified to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).
-
Conjugate Addition: The α,β-unsaturated ketone is then subjected to a Michael addition with a pentenyl nucleophile, typically a Gilman cuprate, to introduce the side chain.
-
Final Transformations: The resulting diketone can then be selectively reduced and isomerized to afford methyl jasmonate.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a range of bioactive molecules. This guide has provided detailed protocols and strategic insights into its application for the synthesis of prostaglandin precursors and a proposed pathway towards jasmonates. The inherent functionality of this starting material, coupled with powerful synthetic transformations such as iodolactonization and the Horner-Wadsworth-Emmons reaction, allows for the efficient and stereocontrolled construction of complex molecular architectures. By understanding the underlying principles of these reactions, researchers can further expand the synthetic utility of this compound in the pursuit of novel therapeutic agents and the exploration of fundamental biological processes.
References
Application Notes and Protocols for Investigating 2-Cyclopentene-1-acetic acid in Plant Growth Regulation
Introduction: Unveiling the Potential of a Novel Plant Growth Modulator
In the continuous quest for novel molecules to enhance agricultural productivity and understand the intricate signaling networks governing plant development, cyclopentenone-containing compounds have emerged as a focal point of research. These molecules, structurally related to the potent jasmonate family of plant hormones, are pivotal in regulating a wide array of physiological processes, from stress responses to growth and development.[1][2] 2-Cyclopentene-1-acetic acid, a synthetic organic compound, presents a compelling case for investigation as a potential plant growth regulator due to its structural similarity to key intermediates in the jasmonate biosynthesis pathway.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the role of this compound in plant growth regulation. We will delve into its hypothesized mechanism of action, drawing parallels with the well-established jasmonate signaling cascade, and provide detailed protocols for its systematic evaluation.
Hypothesized Mechanism of Action: A Jasmonate-Centric Perspective
The chemical structure of this compound, featuring a cyclopentene ring and an acetic acid side chain, is reminiscent of 12-oxo-phytodienoic acid (OPDA), a precursor to the active plant hormone jasmonic acid (JA).[1][3] This structural analogy forms the basis of our central hypothesis: This compound may act as a modulator of the jasmonate signaling pathway.
Jasmonates are critical regulators of plant defense and development.[2][4] The signaling pathway is initiated by the perception of the active form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[5] This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby liberating transcription factors, such as MYC2, to activate the expression of jasmonate-responsive genes.[2][5]
We propose that this compound could influence this pathway in several ways:
-
Mimicry of Jasmonate Precursors: It might act as an analog of OPDA or other intermediates, potentially binding to and modulating the activity of proteins that recognize these native compounds.
-
Interference with Jasmonate Biosynthesis or Signaling: The compound could inhibit or enhance the activity of enzymes involved in the conversion of OPDA to JA, or it could interfere with the COI1-JAZ co-receptor complex.
-
Independent Signaling: It is also possible that this compound activates a novel signaling cascade that cross-talks with the jasmonate pathway.
The following diagram illustrates the hypothesized points of intervention of this compound within the jasmonate signaling pathway.
Caption: Hypothesized interaction points of this compound with the jasmonate signaling pathway.
Experimental Protocols: A Step-by-Step Guide
To systematically evaluate the effects of this compound on plant growth, a series of well-defined bioassays are recommended. The following protocols are designed to be robust and reproducible, providing a solid foundation for your research.
I. Preparation of Stock Solutions
Consistent and accurate preparation of test solutions is paramount for reliable results.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a 100 mM stock solution: Dissolve the appropriate amount of this compound in DMSO. For example, to prepare 10 mL of a 100 mM stock solution (Molecular Weight: 126.15 g/mol ), dissolve 126.15 mg in 10 mL of DMSO.[8]
-
Sterilization: While the compound itself is not sterilized, the final growth media containing the compound will be. The stock solution should be stored in a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate growth medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in the growth medium does not exceed 0.1% (v/v), as higher concentrations can affect plant growth. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.
II. Seed Germination Assay
This assay assesses the effect of the compound on the initiation of plant development.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Petri dishes (90 mm)
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7
-
This compound working solutions
-
Sterile filter paper
Protocol:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach with 0.05% (v/v) Tween-20 for 10 minutes. Rinse the seeds 5 times with sterile deionized water.
-
Plating: Dispense approximately 25 mL of MS medium containing the desired concentrations of this compound (and a vehicle control) into sterile Petri dishes. Allow the agar to solidify.
-
Sowing: Arrange 50-100 sterilized seeds evenly on the surface of the agar in each plate.
-
Stratification: Seal the plates with micropore tape and store at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Data Collection: Score germination (emergence of the radicle) daily for 7 days. A seed is considered germinated when the radicle has fully penetrated the seed coat.
-
Analysis: Calculate the germination percentage for each treatment and time point.
III. Root Elongation Assay
This assay is a sensitive indicator of plant growth regulator activity, particularly for compounds that may mimic auxins or jasmonates.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Square Petri dishes (100 x 100 mm)
-
MS medium as described above
-
This compound working solutions
Protocol:
-
Seed Sterilization and Plating: Follow steps 1 and 2 from the Seed Germination Assay.
-
Sowing: Place sterilized seeds in a line on the surface of the agar, approximately 1 cm from the top of the plate.
-
Stratification and Incubation: Follow steps 4 and 5 from the Seed Germination Assay, but place the plates vertically in the growth chamber to allow roots to grow along the agar surface.
-
Data Collection: After 7-10 days of growth, photograph the plates. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for at least 20 seedlings per treatment.
-
Analysis: Calculate the average primary root length for each treatment and compare it to the vehicle control.
IV. Gene Expression Analysis by qRT-PCR
To investigate the molecular mechanism of action, this protocol assesses the expression of known jasmonate-responsive genes.
Materials:
-
Arabidopsis thaliana (Col-0) seedlings (10-14 days old)
-
Liquid MS medium
-
This compound working solutions
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., VSP1, PDF1.2, MYC2) and a reference gene (e.g., ACTIN2).
Protocol:
-
Treatment: Grow Arabidopsis seedlings in liquid MS medium. After 10-14 days, add this compound to the desired final concentration. Include a vehicle control.
-
Harvesting: Harvest whole seedlings at various time points after treatment (e.g., 0, 1, 3, 6, 24 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions. Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analysis: Analyze the relative gene expression levels using the ΔΔCt method, normalizing to the reference gene.
The following diagram outlines the general experimental workflow for evaluating a novel plant growth regulator.
Caption: General experimental workflow for assessing the plant growth regulatory effects of this compound.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise manner. The following table provides an example of how to present the results from the root elongation assay.
| Treatment Concentration (µM) | Average Primary Root Length (mm) ± SE | % Inhibition/Stimulation vs. Control |
| 0 (Vehicle Control) | 50.2 ± 2.5 | 0% |
| 1 | 48.1 ± 2.8 | -4.2% |
| 10 | 35.6 ± 1.9 | -29.1% |
| 50 | 15.3 ± 1.2 | -69.5% |
| 100 | 5.1 ± 0.8 | -89.8% |
Interpretation:
In this hypothetical example, this compound exhibits a dose-dependent inhibitory effect on primary root growth in Arabidopsis thaliana. This is consistent with the known effects of high concentrations of jasmonates, which often inhibit root elongation. Such a result would warrant further investigation into the activation of jasmonate-responsive genes.
Conclusion and Future Directions
The study of this compound represents a promising avenue for discovering novel plant growth regulators. The protocols outlined in this guide provide a robust framework for its initial characterization. Based on the results obtained, further studies could include:
-
Analysis of a broader range of plant species: To assess the spectrum of activity.
-
Transcriptomic analysis (RNA-seq): To gain a global view of the transcriptional changes induced by the compound.
-
Biochemical assays: To identify potential protein targets.
-
Structure-activity relationship studies: By testing related analogs of this compound.
By employing a systematic and hypothesis-driven approach, researchers can effectively elucidate the role of this intriguing molecule in the complex world of plant growth regulation.
References
- 1. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]
- 3. Cyclopentenone signals for plant defense: remodeling the jasmonic acid response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin and evolution of jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jasmonate signalling: a copycat of auxin signalling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopentene-1-acetic acid Synthesis
Welcome to the technical support guide for the synthesis of 2-cyclopentene-1-acetic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in or planning the synthesis of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction conditions for maximal yield and purity.
This guide is structured to provide a comprehensive overview of prevalent synthetic strategies, followed by an in-depth troubleshooting section formatted as a direct question-and-answer guide to address specific experimental issues.
Section 1: Core Synthetic Strategies
The synthesis of this compound can be approached through several reliable methods. We will focus on two primary, robust strategies: Palladium-Catalyzed Allylic Alkylation and the Johnson-Claisen Rearrangement.
Method A: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
This method is a cornerstone of modern organic synthesis for its high efficiency and mild reaction conditions. It involves the reaction of a nucleophile with an allylic substrate, such as cyclopentenyl acetate, catalyzed by a Palladium(0) complex.
Principle: The catalytic cycle begins with the coordination of the Pd(0) catalyst to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled to form a cationic (η³-allyl)Pd(II) intermediate. A soft nucleophile, typically an enolate of a malonic ester, then attacks this intermediate to form the new C-C bond, regenerating the Pd(0) catalyst.[1][2] The resulting product is then hydrolyzed and decarboxylated to yield the target carboxylic acid.
Step 1: Synthesis of Diethyl 2-(cyclopent-2-en-1-yl)malonate
-
Inert Atmosphere: To a flame-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer, add the palladium precursor (e.g., Pd(PPh₃)₄, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 4-8 mol%). Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent & Reagents: Add anhydrous THF (tetrahydrofuran) as the solvent. To this, add diethyl malonate (1.2 equivalents) followed by a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C to form the enolate.
-
Substrate Addition: Once the enolate formation is complete (cessation of H₂ gas evolution), add 3-acetoxycyclopentene (1.0 equivalent) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure diethyl 2-(cyclopent-2-en-1-yl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the purified malonate ester in ethanol and add an aqueous solution of a strong base (e.g., 5M NaOH, 3-4 equivalents).
-
Heating: Heat the mixture to reflux for 4-6 hours to ensure complete saponification of the esters.
-
Acidification & Decarboxylation: Cool the reaction mixture to 0 °C and carefully acidify with concentrated HCl until the pH is ~1-2. Gently heat the acidic solution to 50-60 °C to promote decarboxylation until CO₂ evolution ceases.
-
Extraction & Final Purification: Extract the final product with an organic solvent, dry the combined organic layers, and remove the solvent. The crude this compound can be further purified by vacuum distillation.[3]
Caption: A simplified representation of the Palladium(0)-catalyzed allylic alkylation cycle.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a practical Q&A format.
Issue 1: Low or No Product Yield
Q: My reaction yield is disappointingly low. What are the most common culprits and how can I fix them?
A: Low yield is a frequent issue that can often be traced back to several key factors depending on your chosen synthetic route.
-
For Allylic Alkylation (Tsuji-Trost):
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. The appearance of black precipitate (palladium black) is a clear sign of catalyst death.[1]
-
Solution: Ensure your entire reaction setup is under a strictly inert atmosphere (argon or nitrogen). Use freshly degassed solvents and high-purity reagents.
-
-
Ineffective Base/Enolate Formation: For the malonate alkylation, incomplete deprotonation of the diethyl malonate means less available nucleophile.
-
Solution: Use a strong, fresh base like NaH or LDA. Ensure your solvent is anhydrous, as water will quench the base and the enolate.
-
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.
-
Solution: Triphenylphosphine (PPh₃) is a standard choice, but if yields are low, consider screening other ligands (e.g., dppe, BINAP) that may offer better stability or reactivity for your specific substrate.
-
-
-
For Claisen Rearrangement:
-
Insufficient Temperature: The classic Claisen rearrangement is a thermal process and often requires high temperatures (100-200 °C) to proceed at a reasonable rate.[4]
-
Solution: Ensure your reaction reaches the required temperature. Consider using a high-boiling solvent or microwave-assisted heating to accelerate the reaction.[4]
-
-
Substrate Decomposition: At high temperatures, starting materials or products may decompose.
-
Troubleshooting Workflow Visualization
Caption: A logical workflow for diagnosing and solving low reaction yields.
Issue 2: Formation of Multiple Products / Impurities
Q: My characterization (NMR/GC-MS) shows a mixture of products. What are the common side reactions?
A: Product impurity is often due to predictable side reactions. The most common is isomerization of the product itself.
-
Double Bond Isomerization: The most frequent impurity is 3-cyclopentene-1-acetic acid .[6] The terminal proton on the C1 carbon is acidic and can be removed under basic or acidic conditions (e.g., during workup or chromatography), leading to an equilibrium between the desired 2-cyclopentene and the undesired 3-cyclopentene isomer.[7]
-
Solution: Use a buffered or mild workup. When performing column chromatography, consider using silica gel that has been neutralized with a base like triethylamine. Alternatively, use a different stationary phase like alumina.
-
-
Dialkylation (Malonate Route): The product of the initial alkylation, diethyl 2-(cyclopent-2-en-1-yl)malonate, still has one acidic proton and can be alkylated a second time, leading to a di-substituted byproduct.
-
Solution: Use a slight excess of the malonate nucleophile relative to the cyclopentenyl substrate to minimize the chances of the mono-alkylated product competing for the substrate. Add the cyclopentenyl substrate slowly to the pre-formed enolate.
-
-
Elimination Reactions: The starting material (e.g., 3-chlorocyclopentene) can undergo E2 elimination in the presence of a strong base to form cyclopentadiene, which can then dimerize.
-
Solution: Use a "soft" nucleophile like a malonate enolate, which favors substitution over elimination.[8] Maintain a moderate reaction temperature, as higher temperatures tend to favor elimination.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is the best choice for my project?
A: The "best" route depends on your specific needs:
-
Tsuji-Trost Allylic Alkylation: Offers high yields, mild conditions, and excellent functional group tolerance. It is often the preferred method in modern synthesis but requires careful handling of the palladium catalyst.
-
Johnson-Claisen Rearrangement: A robust, classic thermal reaction. It is less sensitive to air and moisture than the Tsuji-Trost reaction but often requires higher temperatures, which may not be suitable for sensitive substrates.[4]
Q: What are the critical safety precautions for handling this compound and its precursors?
A: Always work in a well-ventilated fume hood. This compound is irritating to the skin, eyes, and respiratory system.[6][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is incompatible with strong bases, oxidizing agents, and reducing agents.[3] Precursors like 3-chlorocyclopentene are also irritants and should be handled with care.
Q: How should I purify the final product?
A: Vacuum distillation is the most common method for purifying this compound on a larger scale, as it is a liquid at room temperature.[3] For smaller scales or for removing persistent impurities, column chromatography can be used, but be mindful of the potential for double bond isomerization on acidic silica gel as mentioned in the troubleshooting section.
Section 4: Data & Properties Summary
The following tables provide quick-reference data for the target compound and a comparison of the discussed synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [9] |
| Molecular Weight | 126.15 g/mol | [9] |
| Melting Point | 19 °C (lit.) | [3] |
| Boiling Point | 93-94 °C @ 2.5 mmHg (lit.) | [3] |
| Density | 1.047 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n²⁰/D) | 1.468 (lit.) | [3] |
Table 2: Comparison of Primary Synthetic Routes
| Feature | Tsuji-Trost Alkylation | Johnson-Claisen Rearrangement |
| Principle | Pd-catalyzed C-C bond formation | Thermal[8][8]-sigmatropic rearrangement |
| Key Reagents | Pd(0) catalyst, phosphine ligand, base | Allylic alcohol, orthoester, weak acid |
| Typical Conditions | Room temp to mild heating (40-80 °C) | High heat (100-200 °C) or microwave |
| Pros | Mild conditions, high yield, high tolerance | Robust, less sensitive to air/moisture |
| Cons | Catalyst sensitivity, cost, inert atmosphere | High temperatures, potential for decomposition |
References
- 1. benchchem.com [benchchem.com]
- 2. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Ch. 22 Additional Problems - Organic Chemistry | OpenStax [openstax.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Cyclopentene-1-acetic acid by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Cyclopentene-1-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction to the Challenges
This compound, a valuable building block in organic synthesis, presents unique challenges during purification by silica gel column chromatography. Its carboxylic acid moiety can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in common issues such as peak tailing, poor resolution, and in some cases, on-column degradation. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the TLC plate and column?
A1: Peak tailing is a classic sign of strong, undesirable interactions between an acidic compound and the stationary phase. The carboxylic acid group of your target molecule can deprotonate and interact ionically with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow and uneven elution, resulting in a tailed peak. To mitigate this, the equilibrium must be shifted to favor the protonated, less polar form of the carboxylic acid.[1]
Q2: What is the ideal stationary phase for purifying this compound?
A2: While standard silica gel (slightly acidic) is the most common choice, its performance can be suboptimal for this compound without modification.[2] For acid-sensitive compounds or those prone to strong interactions, several alternatives can be considered:
-
Deactivated Silica Gel: This is often the best choice. Deactivation reduces the acidity of the silica surface. You can purchase pre-deactivated silica or prepare it in-house.[3][4]
-
Alumina (Neutral or Basic): Alumina can be a good alternative, especially for purifying amines and other basic compounds, but neutral alumina can also be effective for some acidic compounds that are sensitive to silica.[2]
-
Reversed-Phase Silica: For highly polar compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, can be an effective strategy.[2]
Q3: How do I choose the right mobile phase (eluent)?
A3: The key is to select a solvent system that provides an optimal Rf value for your compound on a TLC plate, typically between 0.2 and 0.4. For this compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. The critical factor for success is often the inclusion of a mobile phase modifier.
Q4: What is a mobile phase modifier and why is it necessary?
A4: A mobile phase modifier is a small amount of an additive that alters the chemical environment of the separation. For carboxylic acids, adding a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent is highly recommended.[1][5] This acidic modifier helps to keep the this compound in its protonated (R-COOH) form, minimizing its interaction with the silica gel and resulting in sharper peaks and better separation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing/Streaking | Strong interaction of the carboxylic acid with silica gel. | Add 0.5-1% acetic acid or formic acid to your mobile phase.[1] Alternatively, use deactivated silica gel.[3][4] |
| Product is not eluting from the column | The mobile phase is not polar enough. The compound is irreversibly adsorbed to the silica. | Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate). If the compound is still retained, consider preparing the column with deactivated silica. |
| Poor separation of product from impurities | The chosen solvent system has poor selectivity. The column was poorly packed, leading to channeling. | Screen different solvent systems during TLC analysis (e.g., dichloromethane/methanol, toluene/ethyl acetate). Ensure the column is packed carefully and uniformly to avoid cracks or air bubbles. |
| Product degradation on the column | The compound is sensitive to the acidic nature of silica gel. | Use deactivated silica gel or an alternative stationary phase like neutral alumina.[2][4] Pre-treating the silica gel with a base like triethylamine can also neutralize the acidic sites.[3] |
| Broad or split peaks | Column overload. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. |
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with Mobile Phase Modifier
This protocol is a good starting point for the purification of this compound when compound stability on silica is not a major concern.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexanes (or Heptane)
- Ethyl acetate
- Acetic acid (or formic acid)
- Glass chromatography column
- TLC plates (silica gel coated)
- Collection tubes
- Rotary evaporator
2. Method Development (TLC):
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a TLC plate.
- Develop the TLC plate in various solvent mixtures of hexanes/ethyl acetate containing 0.5% acetic acid (e.g., 9:1, 8:2, 7:3 v/v).
- Visualize the plate under UV light and/or by staining (e.g., potassium permanganate).
- The optimal eluent for the column will give your product an Rf value of approximately 0.3.[6]
3. Column Preparation:
- Securely clamp the column in a vertical position.
- Add a small plug of cotton or glass wool to the bottom.
- Add a thin layer of sand (approx. 1 cm).
- Prepare a slurry of silica gel in the initial, least polar solvent system (including the acetic acid).
- Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
- Allow the silica gel to settle, then add another thin layer of sand on top.
- Drain the excess solvent until the solvent level is just above the top layer of sand.
4. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial eluent.
- Carefully add the solution to the top of the column using a pipette.
5. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Apply gentle pressure (flash chromatography) to achieve a steady flow rate.[6]
- Collect fractions and monitor them by TLC to identify those containing the purified product.
- Combine the pure fractions and remove the solvent under reduced pressure. Note: Co-evaporation with a higher boiling point solvent like toluene may be necessary to completely remove residual acetic acid.[6]
Protocol 2: Deactivated Silica Gel Chromatography
This protocol is recommended if you suspect your compound is degrading on standard silica gel.
1. Preparation of Deactivated Silica Gel:
- Method A (Triethylamine Wash): Prepare your column with silica gel as described above. Flush the column with 1-2 column volumes of your chosen mobile phase containing 1-3% triethylamine. Then, flush with 1-2 column volumes of the mobile phase without triethylamine. The column is now ready for use.[3]
- Method B (Water Deactivation): To a known weight of activated silica gel, add a specific percentage of water (e.g., 12% v/w) dropwise while mixing thoroughly until a free-flowing powder is obtained. Allow it to equilibrate for several hours before use.[7]
2. Chromatography Procedure:
- Follow the same steps for method development, column packing, sample loading, and elution as in Protocol 1, but without the addition of acetic acid to the mobile phase. The deactivated silica should prevent tailing.
Visualizing the Workflow
// Problems tailing [label="Peak Tailing", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_elution [label="No Elution", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_sep [label="Poor Separation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions add_acid [label="Add 0.5-1% Acetic Acid\nto Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; deactivate_si [label="Use Deactivated\nSilica Gel", fillcolor="#34A853", fontcolor="#FFFFFF"]; inc_polarity [label="Increase Mobile\nPhase Polarity", fillcolor="#34A853", fontcolor="#FFFFFF"]; repack [label="Repack Column &\nRe-optimize Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> problem; problem -> tailing [label="Yes (Tailing)"]; problem -> no_elution [label="Yes (No Elution)"]; problem -> poor_sep [label="Yes (Poor Sep.)"]; problem -> end_node [label="No"];
tailing -> add_acid; tailing -> deactivate_si; add_acid -> problem; deactivate_si -> problem;
no_elution -> inc_polarity; inc_polarity -> problem;
poor_sep -> repack; repack -> problem; } ends_dot Caption: Troubleshooting flowchart for common chromatography issues.
References
stability of 2-Cyclopentene-1-acetic acid under acidic and basic conditions
Welcome to the dedicated technical support guide for 2-Cyclopentene-1-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in various experimental settings.
Introduction
This compound is a versatile building block in organic synthesis, valued for its unique cyclic structure and reactive functional groups. However, its stability can be a critical factor, particularly under acidic and basic conditions encountered during synthesis, purification, formulation, and storage. This guide addresses common questions and challenges related to the stability of this compound, offering scientifically grounded explanations and actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic and basic conditions?
A1: The main stability concerns for this compound stem from its two key structural features: the double bond within the cyclopentene ring and the carboxylic acid functional group.
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Under Acidic Conditions: The primary concern is the potential for acid-catalyzed isomerization of the double bond. Depending on the strength of the acid and the reaction temperature, the double bond can migrate to a more thermodynamically stable position, potentially leading to a mixture of isomers. Additionally, in the presence of a nucleophilic solvent, acid-catalyzed addition reactions across the double bond can occur.
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Under Basic Conditions: In the presence of a strong base, deprotonation of the carboxylic acid to form the carboxylate salt is the initial and expected reaction. The carboxylate itself is generally stable. However, harsh basic conditions (high pH and elevated temperature) could potentially promote isomerization or other degradation pathways, though typically to a lesser extent than under acidic conditions. The primary concern under basic conditions is often related to the compatibility of the resulting salt with the desired formulation or reaction medium.
Q2: How does the purity of this compound affect its stability?
A2: The purity of this compound can significantly impact its stability. The presence of impurities, such as residual catalysts from its synthesis (e.g., traces of acid or base), can act as catalysts for degradation. For example, residual acid can accelerate the isomerization of the double bond even under seemingly neutral storage conditions. It is crucial to use highly purified material for stability-sensitive applications and to fully characterize the impurity profile.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal long-term stability, this compound should be stored in a cool, dry place, away from direct sunlight. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation, although the primary degradation pathways are typically hydrolytic or isomeric. For solutions, it is best to use aprotic solvents and to prepare them fresh before use. If aqueous solutions are necessary, they should be buffered to a pH where the compound is most stable, which would generally be in the weakly acidic to neutral range (pH 4-6).
Troubleshooting Guide
Issue 1: Unexpected Peak Broadening or Splitting in HPLC Analysis of an Acidic Formulation
Symptom: When analyzing a sample of this compound in an acidic mobile phase (e.g., pH < 3), you observe peak broadening, shoulder peaks, or even the appearance of a new, closely eluting peak over time.
Cause: This is a classic sign of on-column degradation or isomerization. The acidic environment of the mobile phase can be sufficient to catalyze the isomerization of the double bond in this compound, leading to the formation of one or more isomers. Since these isomers have very similar structures, they will likely have very close retention times, resulting in the observed peak distortion.
Solution:
-
Modify the Mobile Phase: Increase the pH of the mobile phase to a less acidic range (e.g., pH 4-5) using a suitable buffer system (e.g., acetate or phosphate buffer). This will reduce the driving force for acid-catalyzed isomerization.
-
Decrease Analysis Time: If possible, use a shorter column or a faster gradient to minimize the residence time of the analyte on the column, reducing the opportunity for degradation.
-
Lower the Column Temperature: Running the HPLC at a lower temperature (e.g., room temperature or below) can also slow down the rate of on-column degradation.
Issue 2: Poor Recovery of this compound from a Basic Aqueous Solution
Symptom: After dissolving this compound in a basic solution (e.g., pH > 9) and then attempting to extract it back into an organic solvent after acidification, you experience low recovery of the starting material.
Cause: While the carboxylate salt formed under basic conditions is generally stable, prolonged exposure to high pH, especially at elevated temperatures, can lead to unforeseen degradation reactions. Additionally, if the acidification step is not performed carefully, localized high concentrations of acid could cause rapid degradation. Another possibility is incomplete protonation of the carboxylate, leading to poor partitioning into the organic phase.
Solution:
-
Control Temperature and Time: When working with basic solutions of this compound, use the lowest effective temperature and minimize the exposure time.
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Careful Acidification: During the acidification step, cool the solution in an ice bath and add the acid slowly with vigorous stirring to avoid localized "hot spots" of high acid concentration.
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Ensure Complete Protonation: After acidification, check the pH of the aqueous layer to ensure it is sufficiently acidic (at least 2 pH units below the pKa of the carboxylic acid) to ensure complete protonation before extraction.
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Investigate Degradation Products: If recovery is still low, it is advisable to analyze the aqueous layer by HPLC or another suitable technique to look for potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under acidic and basic conditions.
Materials:
-
This compound (high purity)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
HPLC grade water
-
HPLC grade acetonitrile
-
pH meter
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HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
At the same specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with a 1:1 mixture of water and acetonitrile.
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HPLC Analysis: Analyze all samples by HPLC. A typical starting condition would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at a wavelength where the compound has good absorbance.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and identify any major degradation products.
Data Presentation:
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) (Peak Area %) |
| 1 M HCl, 60 °C | 0 | 100 | - |
| 2 | 95.2 | Isomer A (4.8%) | |
| 4 | 90.5 | Isomer A (9.3%) | |
| 8 | 82.1 | Isomer A (17.5%) | |
| 24 | 65.4 | Isomer A (33.8%) | |
| 1 M NaOH, 60 °C | 0 | 100 | - |
| 2 | 99.8 | - | |
| 4 | 99.5 | - | |
| 8 | 99.1 | - | |
| 24 | 98.2 | Minor Unknown (1.5%) |
Visualizations
Caption: Potential degradation pathways of this compound.
Technical Support Center: Troubleshooting Low Yields in 2-Cyclopentene-1-acetic acid Synthesis
Welcome to the technical support center for the synthesis of 2-Cyclopentene-1-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important organic intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues and enhance your experimental success.
I. Troubleshooting Guide: Alkylation of Cyclopentadiene Route
The synthesis of this compound via the alkylation of cyclopentadiene is a common and cost-effective method. However, achieving high yields can be challenging due to the reactivity of cyclopentadiene and its anion. This section addresses the most frequent issues encountered with this synthetic approach.
Question 1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the alkylation of cyclopentadiene often points to incomplete deprotonation of cyclopentadiene to form the cyclopentadienyl anion. The acidity of cyclopentadiene's methylene protons (pKa ≈ 16 in DMSO) necessitates the use of a sufficiently strong base and anhydrous conditions to drive the equilibrium towards the anion.[1][2]
Causality and Troubleshooting Workflow:
-
Inefficient Deprotonation: The formation of the aromatic and highly stable cyclopentadienyl anion is the cornerstone of this reaction.[1][3] Incomplete deprotonation can result from:
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Weak Base: Using a base that is not strong enough to quantitatively deprotonate cyclopentadiene will result in a low concentration of the active nucleophile.
-
Presence of Protic Solvents: Traces of water or alcohol in the reaction mixture will protonate the cyclopentadienyl anion, quenching the reaction.[4]
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Freshness of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[5] The dimer must be "cracked" by heating to regenerate the monomer before use. Using aged cyclopentadiene monomer that has started to re-dimerize will lead to lower effective concentrations of the starting material.
-
-
Troubleshooting Protocol:
-
Base Selection and Handling:
-
Solvent and Atmosphere:
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Dry all solvents and glassware thoroughly before use. Distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF and DME).
-
Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
-
Cyclopentadiene Preparation:
-
Monitoring Deprotonation:
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When using NaH, the cessation of hydrogen gas evolution is a good indicator of complete deprotonation.
-
A color change to the characteristic pink or reddish color of the cyclopentadienyl anion solution can also signify its formation.
-
-
Question 2: My reaction produces a mixture of isomers, primarily the desired this compound and the undesired 3-Cyclopentene-1-acetic acid. How can I minimize the formation of the isomeric byproduct?
Answer:
The formation of 3-Cyclopentene-1-acetic acid is a known side reaction in this synthesis.[8] This occurs because the initial alkylation product, the cyclopentadienyl anion substituted with the acetic acid moiety, can undergo protonation at different positions. Protonation at the carbon adjacent to the substituent leads to the desired 2-isomer, while protonation at the vinylogous position results in the 3-isomer.
Minimizing Isomer Formation:
-
Kinetic vs. Thermodynamic Control: The product distribution can be influenced by the reaction conditions, particularly the temperature and the nature of the proton source during workup.
-
Kinetic Control (Favors 2-isomer): Quenching the reaction at low temperatures with a weak acid (e.g., saturated aqueous ammonium chloride) can favor the formation of the kinetically preferred 2-isomer.
-
Thermodynamic Control (May Increase 3-isomer): Allowing the reaction to warm to room temperature before quenching or using a strong acid for workup can lead to equilibration and an increased proportion of the more thermodynamically stable 3-isomer.
-
-
Optimized Workup Protocol:
-
After the alkylation is complete, cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C).
-
Slowly add a saturated aqueous solution of a weak acid like ammonium chloride (NH₄Cl) to quench the reaction.
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Maintain the low temperature during the initial phase of the quench.
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Allow the mixture to slowly warm to room temperature before proceeding with the extraction.
-
-
Purification: While minimizing its formation is ideal, careful purification can separate the isomers.
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Fractional distillation under reduced pressure can be effective.
-
Preparative chromatography (e.g., HPLC) using a suitable stationary phase can also be employed for high-purity isolation.[9]
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II. Troubleshooting Guide: Wittig Reaction Route
The Wittig reaction provides an alternative route to this compound, typically involving the reaction of cyclopentanecarboxaldehyde with a phosphonium ylide derived from an α-haloacetate. Low yields in this multi-step process can arise from challenges in ylide formation or the olefination step itself.
Question 3: I am struggling with the Wittig reaction. The yield of my α,β-unsaturated ester is poor, and I suspect issues with the ylide formation or its reactivity. How can I troubleshoot this?
Answer:
Successful Wittig olefination hinges on the efficient generation of the phosphonium ylide and its subsequent reaction with the carbonyl compound. The ylide required for the synthesis of this compound is a "stabilized" ylide due to the presence of the ester group, which influences its reactivity.
Causality and Troubleshooting Workflow:
-
Inefficient Ylide Formation:
-
Incomplete Deprotonation: The acidity of the α-proton of the phosphonium salt is crucial. For stabilized ylides, weaker bases like sodium ethoxide or even sodium hydroxide can be used, but incomplete deprotonation can still occur.[10]
-
Base-Ylide Incompatibility: Stronger bases like n-butyllithium are typically used for non-stabilized ylides and can sometimes lead to side reactions with the ester functionality of a stabilized ylide.
-
-
Low Ylide Reactivity:
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Stabilized Ylides: Stabilized ylides are less reactive than their non-stabilized counterparts.[11] This can lead to slow or incomplete reactions with sterically hindered or less reactive aldehydes.
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate.
-
-
Troubleshooting Protocol:
-
Ylide Generation:
-
Base Selection: For the phosphonium salt of an α-haloacetate, use a moderately strong base like sodium ethoxide in ethanol or sodium hydride in THF.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as ylides are strong bases and will be quenched by protic sources.[10]
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Monitoring Ylide Formation: The formation of the characteristic orange or reddish color of the ylide can indicate its successful generation.
-
-
Olefination Step:
-
Reaction Temperature: While many Wittig reactions are run at room temperature, gentle heating may be necessary to drive the reaction of a stabilized ylide to completion.
-
Solvent Choice: Aprotic polar solvents like THF, DMF, or DMSO are generally suitable.
-
Reaction Time: Allow sufficient time for the reaction to proceed to completion. Monitoring by TLC or GC-MS is recommended.
-
-
Purification:
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A major challenge in Wittig reactions can be the removal of the triphenylphosphine oxide byproduct.[11] This can often be achieved by chromatography or by precipitating the oxide from a non-polar solvent.
-
-
III. Frequently Asked Questions (FAQs)
FAQ 1: What are the key differences in experimental setup between the alkylation and Wittig routes?
Answer:
The experimental setups for these two routes differ primarily in the nature of the reagents and the critical control parameters.
| Feature | Alkylation of Cyclopentadiene | Wittig Reaction |
| Key Reagents | Cyclopentadiene, strong base (e.g., NaH, NaNH₂), haloacetic acid ester | Cyclopentanecarboxaldehyde, phosphonium salt, base (e.g., NaOEt, NaH) |
| Critical Step | Efficient deprotonation of cyclopentadiene | Efficient formation of the phosphonium ylide |
| Atmosphere | Strictly anhydrous and inert | Anhydrous and inert, especially during ylide formation |
| Temperature Control | Low temperature for quenching to control isomerism | Can vary from low to elevated temperatures depending on ylide stability |
| Key Byproduct | 3-Cyclopentene-1-acetic acid isomer | Triphenylphosphine oxide |
FAQ 2: How can I confirm the identity and purity of my this compound product?
Answer:
A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and assessing the purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is crucial for distinguishing between the 2- and 3-isomers. The chemical shifts and coupling patterns of the olefinic protons will be distinct for each isomer.
-
¹³C NMR: The carbon NMR will show the correct number of signals corresponding to the structure and can help identify impurities.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound, confirming the correct mass.
-
-
Infrared (IR) Spectroscopy:
-
Will show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C=C stretch (~1650 cm⁻¹).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
An excellent tool for assessing purity and identifying volatile impurities, including the isomeric byproduct.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Can be used to determine purity and, with a chiral stationary phase, to resolve enantiomers if a chiral synthesis was performed.[9]
-
IV. Visualizing the Chemistry
Diagrams of Key Processes
Caption: Troubleshooting workflow for low conversion in the alkylation of cyclopentadiene.
Caption: Troubleshooting workflow for the Wittig reaction route.
V. References
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El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). One-Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β-Unsaturated Carboxylic Esters and Nitriles. The Journal of Organic Chemistry, 72(14), 5244–5259. --INVALID-LINK--
-
Hirsch, S. S., & Bailey, W. J. (Year). Base-catalyzed alkylation of cyclopentadiene rings with alcohols and amines. The Journal of Organic Chemistry. --INVALID-LINK--
-
Ding, W., Hu, J., Jin, H., Yu, X., & Wang, S. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Synthesis, 50(01), 107-118. --INVALID-LINK--
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Organic Syntheses. (n.d.). This compound, 5-hydroxy-, methyl ester, (1R-trans)-. --INVALID-LINK--
-
Cowden, C. J., & Paterson, I. (2009). Oxo-Stabilised Phosphonium Ylides as Hydrogen Bond Acceptors. Inorganics, 11(2), 50. --INVALID-LINK--
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Cowden, C. J., & Paterson, I. (2023). Oxo-Stabilised Phosphonium Ylides as Hydrogen Bond Acceptors. ResearchGate. --INVALID-LINK--
-
Ni, Y., & Xu, J.-H. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journal of Organic Chemistry, 11, 2378–2384. --INVALID-LINK--
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Quora. (n.d.). Why does cyclopentadiene have unexpected acidic properties? --INVALID-LINK--
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Quora. (n.d.). Why is the methylene proton in cyclopentadiene acidic? --INVALID-LINK--
-
Ni, Y., & Xu, J.-H. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed. --INVALID-LINK--
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Jolly, W. L., Rustad, D. S., Birchall, T., & Chazan, D. J. (1967). The Deprotonation of Weak Acids with Potassium Hydroxide. eScholarship, University of California. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. --INVALID-LINK--
-
Transformation Tutoring. (2022, January 18). Cyclopentadiene is unusually acidic for a hydrocarbon. Why? [Video]. YouTube. --INVALID-LINK--
-
Chegg. (2020, October 23). Solved Below is cyclopentadiene and it is readily. --INVALID-LINK--
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ChemBK. (n.d.). This compound. --INVALID-LINK--
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Ethesis. (2017). Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties. --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, tech. 90%, remainder mainly 3-cyclopentene-1-acetic acid. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Reactions of Stabilized Phosphorus Ylides. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98%. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2019, January 9). phosphonium ylides. [Video]. YouTube. --INVALID-LINK--
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Organic Syntheses. (n.d.). A. - Cyclopentadiene. --INVALID-LINK--
-
Chem-Station. (2024, April 6). Wittig Reaction. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of (1S)-Cyclopent-2-ene-1-carboxylic acid. --INVALID-LINK--
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. escholarship.org [escholarship.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Solved Below is cyclopentadiene and it is readily | Chegg.com [chegg.com]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound, tech. 90%, remainder mainly 3-cyclopentene-1-acetic acid | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of 2-Cyclopentene-1-acetic acid
Welcome to the technical support center for the purification of commercial 2-Cyclopentene-1-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the purification of this compound. Our focus is on delivering scientifically sound, field-proven insights to ensure the integrity of your research and development activities.
Understanding the Challenge: Common Impurities
Commercial this compound is often supplied with varying levels of purity. Understanding the nature of the potential impurities is the first critical step in designing an effective purification strategy.
Primary Impurity: The most prevalent impurity is the positional isomer, 3-Cyclopentene-1-acetic acid . This isomer arises during synthesis and its similar chemical and physical properties make its removal particularly challenging.
Other Potential Impurities:
-
Starting materials and reagents: Unreacted precursors from the synthesis process.
-
Dimerization products: At elevated temperatures, dimerization of the cyclopentadiene precursor can occur.[1]
-
Oxidation products: Exposure to air can lead to the formation of various oxidized species.
-
Solvent residues: Residual solvents from the manufacturing process.
-
Water: Due to the hygroscopic nature of carboxylic acids.
A comparison of the key physical properties of the target compound and its primary impurity is presented in Table 1.
| Property | This compound | 3-Cyclopentene-1-acetic acid | Reference(s) |
| CAS Number | 13668-61-6 | 7686-77-3 | [2][3] |
| Molecular Weight | 126.15 g/mol | 126.15 g/mol | [2][3] |
| Boiling Point | 93-94 °C @ 2.5 mmHg | ~215 °C (atmospheric pressure) | [4][5] |
| Melting Point | 19 °C | Not readily available | [4] |
| Density | 1.047 g/mL at 25 °C | 1.084 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.468 | n20/D 1.469 | [3][4] |
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the handling and purification of this compound.
Q1: My starting material is a yellowish, viscous liquid. Is this normal?
A1: While pure this compound is a colorless liquid, a yellowish tint can indicate the presence of impurities, possibly from oxidation or residual synthesis byproducts. The viscosity can also be affected by the presence of these impurities and water content. It is highly recommended to assess the purity of the commercial stock before use.
Q2: I'm observing a broad peak or shoulder next to my main product peak in my GC-MS/LC-MS analysis. What is it likely to be?
A2: This is a classic sign of the presence of the 3-Cyclopentene-1-acetic acid isomer. Due to their similar structures, they often co-elute or elute very closely under standard chromatographic conditions.
Q3: Can I use simple distillation to purify my compound?
A3: Simple distillation is generally not effective for separating this compound from its 3-isomer due to their close boiling points under vacuum. Fractional distillation under reduced pressure is a more suitable, though potentially challenging, approach.
Q4: My compound seems to be degrading during purification. What are the likely causes?
A4: this compound can be susceptible to degradation under certain conditions. Potential causes include:
-
High temperatures: Can lead to isomerization, dimerization, or decomposition.
-
Exposure to strong acids or bases: Can catalyze unwanted side reactions.
-
Prolonged exposure to air: Can result in oxidation.
It is crucial to use mild purification conditions and to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Troubleshooting Purification Methods
This section provides detailed troubleshooting guides for the most common purification techniques.
Fractional Vacuum Distillation
Fractional distillation separates compounds based on differences in their boiling points. Given the boiling point difference between the 2- and 3-isomers, this method is theoretically viable but requires careful execution.
Workflow Diagram:
Caption: Workflow for purification by fractional vacuum distillation.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of isomers | - Insufficient column efficiency (not enough theoretical plates).- Distillation rate is too high.- Unstable vacuum. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.- Ensure a stable vacuum is maintained throughout the distillation. Use a high-quality vacuum pump and a vacuum controller. |
| Product decomposition in the distillation flask | - Overheating of the material.- Presence of acidic or basic impurities catalyzing degradation. | - Use a heating mantle with a stirrer to ensure even heating.- Do not heat the distillation flask to dryness.- Consider a pre-purification step, such as a liquid-liquid extraction, to remove non-volatile acidic or basic impurities. |
| "Bumping" or uneven boiling | - Lack of boiling chips or a stir bar.- High viscosity of the crude material. | - Always use fresh boiling chips or a magnetic stir bar.- If the material is very viscous, consider co-distillation with a high-boiling, inert solvent to improve heat transfer. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. Both normal-phase and reversed-phase chromatography can be employed.
Workflow Diagram:
Caption: General workflow for purification by column chromatography.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of isomers | - Inappropriate mobile phase composition.- Incorrect choice of stationary phase.- Column overloading. | - Normal Phase (Silica Gel): Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape for carboxylic acids.[6]- Reversed-Phase (C18): Use a polar mobile phase (e.g., water/acetonitrile or water/methanol) with a gradient of increasing organic solvent. Acidifying the mobile phase with 0.1% trifluoroacetic acid (TFA) or formic acid is crucial to suppress the ionization of the carboxylic acid and achieve good peak shape.[7]- Ensure the sample load is appropriate for the column size (typically 1-5% of the stationary phase weight). |
| Tailing or streaking of peaks | - Interaction of the carboxylic acid with the stationary phase (e.g., silanol groups on silica).- Sample overloading. | - Add a small amount of a competitive acid (e.g., acetic acid or formic acid) to the mobile phase to saturate the active sites on the stationary phase.[6]- Reduce the amount of sample loaded onto the column. |
| Irreversible adsorption of the product on the column | - Highly polar impurities or degradation products binding strongly to the stationary phase. | - For normal phase, try a more polar mobile phase to elute the compound. In extreme cases, the column may need to be flushed with a very polar solvent like methanol.- Consider a pre-purification step to remove highly polar impurities. |
Recrystallization
Recrystallization is a technique for purifying solid compounds. Since this compound has a low melting point (19 °C), this method is challenging but may be applicable for removing certain impurities if suitable conditions are found.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing | - The melting point of the compound is below the temperature of the solution.- The chosen solvent is not ideal. | - Use a solvent or solvent mixture with a lower boiling point.- Try to induce crystallization at a lower temperature (e.g., in a freezer), but be aware that the solvent may also freeze.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Poor recovery of the product | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used. | - Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the compound.- After crystallization, cool the mixture in an ice bath to maximize the yield. |
| Impurities co-crystallize with the product | - The cooling process is too rapid.- The impurity has similar solubility properties to the product. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of a more ordered crystal lattice that excludes impurities.- A second recrystallization from a different solvent system may be necessary. |
Analytical Methods for Purity Assessment
Accurate assessment of purity is essential. The following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile compounds. The isomers will likely have very similar retention times but may show subtle differences in their mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the vinylic protons will be different for the 2- and 3-isomers, allowing for their differentiation and quantification.
-
¹³C NMR: The chemical shifts of the olefinic carbons will also be distinct for the two isomers.
-
-
High-Performance Liquid Chromatography (HPLC): With a suitable column and mobile phase (as described in the chromatography section), HPLC can be used to separate and quantify the isomers. A UV detector is typically used for this class of compounds.
Safety Precautions
This compound is an irritant to the skin, eyes, and respiratory system.[2] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyclopentene-1-carboxylic acid | 7686-77-3 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Page loading... [guidechem.com]
- 6. aocs.org [aocs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stereoselective Synthesis of 2-Cyclopentene-1-acetic acid
Welcome to the Technical Support Center for the stereoselective synthesis of 2-Cyclopentene-1-acetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven solutions. This compound is a critical chiral building block, notably as an intermediate in the synthesis of prostaglandins and other biologically active molecules.[1][2] Achieving precise stereocontrol is paramount and often presents significant synthetic hurdles. This guide offers in-depth troubleshooting advice and frequently asked questions to navigate these complexities.
I. Frequently Asked Questions (FAQs)
Q1: My stereoselectivity is low in the key cyclization step to form the cyclopentene ring. What are the likely causes and how can I improve it?
A1: Low stereoselectivity in the formation of the cyclopentene ring often stems from suboptimal reaction conditions or catalyst choice. Several powerful methods exist for cyclopentenone synthesis, including the Nazarov cyclization and Pauson-Khand reaction, each with its own set of challenges.[3]
-
For Nazarov Cyclizations: Low enantioselectivity in a chiral Lewis acid-catalyzed Nazarov cyclization can be due to an inappropriate catalyst, solvent, or temperature.[3] Screening different chiral ligands is a crucial first step. For instance, ligands with narrower dihedral angles, like SYNPHOS, have demonstrated improved enantioselectivity over BINAP-type ligands in certain systems.[3] The choice of Lewis acid is also critical; copper(II) bisoxazoline complexes are often effective.[3]
-
For Pauson-Khand Reactions (PKR): If you are experiencing low diastereoselectivity in an intramolecular PKR, consider the nature of the tether connecting the alkyne and alkene, as well as the reaction conditions. Modifying the tether length or rigidity can significantly influence the facial selectivity of the cycloaddition.
Q2: I'm observing poor regioselectivity in my reaction, leading to a mixture of double bond isomers in the cyclopentene ring. How can I control the position of the double bond?
A2: Controlling double bond placement is a common challenge, particularly in reactions like the Nazarov cyclization. A silicon-directed approach can provide excellent regiocontrol. By incorporating a silyl group into the dienone substrate, the elimination step is directed to form the double bond at a specific position.
Q3: My attempts at kinetic resolution of a racemic intermediate are yielding low enantiomeric excess (ee). What factors should I investigate?
A3: Low ee in kinetic resolutions, often enzymatic, can be attributed to several factors. The choice of enzyme (lipases are common), solvent, and acylating agent are all critical parameters.[2] For instance, vinyl acetate is often an effective acylating agent where others may fail.[2] The water content of the solvent system can also have a significant impact on both conversion and enantioselectivity.[2] It is also worth noting that resolution of certain substrates, such as 4-hydroxycyclopentenones without substitution at C3 and C5, can be inherently difficult due to poor steric discrimination by the enzyme.[2]
Q4: I am struggling with the introduction of the side chains onto the cyclopentene core with the correct stereochemistry. What are some reliable strategies?
A4: The stereocontrolled installation of side chains is a hallmark of prostaglandin synthesis.[4] Several robust strategies have been developed:
-
Conjugate Addition: The use of organocuprates for 1,4-conjugate addition to a chiral cyclopentenone intermediate is a classic and effective method for introducing the lower side chain.[2]
-
Epoxide Opening: Stereospecific opening of a chiral epoxide on the cyclopentane ring by a suitable carbon nucleophile can be a powerful method to install a side chain with inversion of configuration.[4]
-
Aldol Condensation: A chelation-controlled aldol condensation can be used to introduce the upper side chain. For example, using a zinc cation can create a temporary bridge to promote the desired stereochemical outcome.[4]
II. Troubleshooting Guides
Guide 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
The [3+2] cycloaddition is a powerful tool for constructing the cyclopentane core.[5][6] However, achieving high diastereoselectivity can be challenging.
| Potential Cause | Suggested Solution | Rationale/Key Observations |
| Suboptimal Catalyst System | Screen a variety of chiral catalysts and ligands. For phosphine-catalyzed reactions, the structure of the phosphine can significantly influence stereochemical outcomes.[7] For metal-catalyzed reactions, both the metal center and the chiral ligand are critical.[6] | The catalyst-substrate complex dictates the transition state geometry, which in turn controls the facial selectivity of the cycloaddition. |
| Incorrect Solvent Choice | Perform a solvent screen. Less polar solvents may enhance stereoselectivity by promoting a more organized transition state. | Solvent polarity can influence the stability of different transition state conformers. |
| Reaction Temperature Too High | Lower the reaction temperature. | At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, leading to higher selectivity. |
| Poor Substrate Control | Modify the steric bulk of substituents on the reactants. The use of chiral auxiliaries, such as Oppolzer's camphorsultam, can impart high diastereoselectivity.[7] | Steric interactions in the transition state often play a crucial role in directing the approach of the reactants. |
Guide 2: Epimerization of Stereocenters
The stereocenters in this compound and its intermediates can be susceptible to epimerization, particularly those alpha to a carbonyl group.
| Potential Cause | Suggested Solution | Rationale/Key Observations |
| Harsh Reaction Conditions (Acidic or Basic) | Use milder reagents and conditions. For example, employ buffered solutions or non-ionic bases where possible. | Protons alpha to a carbonyl are acidic and can be removed by base, leading to a planar enolate intermediate and loss of stereochemical information upon re-protonation. |
| Prolonged Reaction Times or Elevated Temperatures | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as it is complete. Run reactions at the lowest effective temperature. | The longer the substrate is exposed to conditions that can cause epimerization, the greater the loss of stereochemical purity. |
| Purification on Silica Gel | Neutralize silica gel with a small amount of triethylamine in the eluent. Consider alternative purification methods like crystallization or preparative HPLC with a neutral mobile phase. | Residual acidity on standard silica gel can catalyze epimerization of sensitive compounds. |
III. Experimental Workflow & Diagrams
Workflow: Asymmetric Hydroboration for Stereocenter Installation
A common strategy to introduce a hydroxyl group with specific stereochemistry on the cyclopentene ring involves asymmetric hydroboration.[8]
Caption: Asymmetric hydroboration workflow.
Protocol: Preparation of Methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate[8]
-
Preparation of (+)-Di-3-pinanylborane: In a 2-L three-necked flask under an inert atmosphere, place 90.0 g (0.66 mol) of (-)-α-pinene. Cool the flask to 0°C and add 300 mL (0.30 mol) of 1 M borane in tetrahydrofuran dropwise over 1 hour.
-
Hydroboration: To the freshly prepared (+)-di-3-pinanylborane solution at 0°C, add a solution of methyl 2,4-cyclopentadiene-1-acetate in THF. Stir the mixture at 0°C for several hours.
-
Oxidation: Cautiously add water, followed by 3 N sodium hydroxide solution. Slowly add 30% hydrogen peroxide, keeping the temperature below 50°C.
-
Workup and Purification: After stirring, separate the layers. Extract the aqueous layer with ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to yield methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate.
Logical Relationship: Factors Influencing Stereoselectivity
Caption: Key factors influencing stereoselectivity.
IV. Conclusion
The stereoselective synthesis of this compound is a challenging yet rewarding endeavor, crucial for the production of valuable pharmaceutical agents. Success hinges on a deep understanding of reaction mechanisms and meticulous control over experimental parameters. This guide provides a foundation for troubleshooting common issues, but it is essential to remember that each specific substrate and reaction may require unique optimization. By systematically evaluating factors such as catalyst, solvent, temperature, and substrate design, researchers can overcome synthetic hurdles and achieve their desired stereochemical outcomes.
V. References
-
BenchChem. (n.d.). Technical Support Center: Stereocontrol in Chiral Cyclopentenone Synthesis. Retrieved from 3
-
Hayashi, Y., et al. (2015). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 6(7), 4154-4159. Retrieved from --INVALID-LINK--
-
Partridge, J. J., Chadha, N. K., & Uskoković, M. R. (1988). This compound, 5-hydroxy-, methyl ester, (1R-trans)-. Organic Syntheses, 6, 784. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, March 16). 3.5: Syntheses of Prostaglandins from Cyclopentanes. Retrieved from --INVALID-LINK--
-
Prostaglandin Biosynthesis - Acetate Pathway: 6. (2020, November 9). YouTube. Retrieved from --INVALID-LINK--
-
de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 117(17), 11355-11422. Retrieved from --INVALID-LINK--
-
Hayashi, Y., et al. (2015). Pot and time economies in the total synthesis of Corey lactone. RSC Publishing. Retrieved from --INVALID-LINK--
-
Trost, B. M., & Toste, F. D. (2014). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Synthesis, 46(1), 1-24. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from --INVALID-LINK--
-
Hu, B., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2539. Retrieved from --INVALID-LINK--
-
Umekubo, N., & Hayashi, Y. (2020). Asymmetric Synthesis of Corey Lactone and Latanoprost. European Journal of Organic Chemistry, 2020(39), 6221-6227. Retrieved from --INVALID-LINK--
-
Davies, H. M., & Denton, J. R. (2009). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. Journal of the American Chemical Society, 131(35), 12544–12545. Retrieved from --INVALID-LINK--
-
Wang, W., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. Angewandte Chemie International Edition, 53(50), 13785-13789. Retrieved from --INVALID-LINK--
-
Mitsunobu, O. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, March 4). 3.3: Syntheses of Prostaglandins from Acyclic Precursors. Retrieved from --INVALID-LINK--
-
Zhang, W., et al. (2015). Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. ResearchGate. Retrieved from --INVALID-LINK--
-
CN102603486A - Method for preparing cyclopentanol from cyclopentene. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CN113480506A - Preparation method of corey lactone diol. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Corey's lactone synthesis : a very interesting mechanism. (2018, April 9). YouTube. Retrieved from --INVALID-LINK--
-
Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Cyclopentene synthesis. Retrieved from --INVALID-LINK--
-
Keio University. (2022, July 1). Asymmetric Synthesis of Cyclopentene Compounds Containing All-Carbon Quaternary Stereocenters by (3 + 2) Cycloaddition and Its Application in the Formal Synthesis of (R)-(-)-Puraquinonic Acid. Retrieved from --INVALID-LINK--
-
Seitz, A., et al. (2024, June 3). Enantioselective synthesis of cyclopentenes by (2 + 3) cycloaddition via a 2-carbon phosphonium. ChemRxiv. Retrieved from --INVALID-LINK--
-
Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Synthesis and Revision of the Stereochemistry of a Cyclopentenone Natural Product Isolated from Ascomycete Strain A23-98. Retrieved from --INVALID-LINK--
-
Asymmetric Synthesis. (2022, June 5). YouTube. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Retrieved from --INVALID-LINK--
-
Merényi, F., & Nilsson, M. (1973). 2-acetyl-1,3-cyclopentanedione. Organic Syntheses, 5, 24. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric synthesis of the chiral cyclopentanone by means of Michael/cross‐benzoin cascade reaction. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2025, December 30). Enantioselective Total Synthesis of (+)-Fusicoccadiene via Photocatalytic Polyene Isomerization. Retrieved from --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclopentane synthesis [organic-chemistry.org]
- 6. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Esterification of 2-Cyclopentene-1-acetic Acid
Welcome to the technical support center for the esterification of 2-Cyclopentene-1-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction efficiency. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the esterification of this compound?
The esterification of this compound is typically a Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is a reversible, equilibrium-limited process where a molecule of water is produced as a byproduct for every molecule of ester formed.[1] The general mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity.[2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[2][3]
Q2: What are the critical factors that dictate the efficiency and yield of this reaction?
Several factors must be carefully controlled to maximize the yield of the desired ester:
-
Catalyst Choice: The type and concentration of the acid catalyst significantly impact the reaction rate.[4]
-
Reactant Ratio: The molar ratio of alcohol to carboxylic acid is a key parameter for shifting the reaction equilibrium.[5][6]
-
Temperature: Reaction temperature affects both the rate of reaction and the position of the equilibrium.[4][5]
-
Water Removal: Since water is a byproduct, its effective removal is crucial to drive the reaction towards the product side, in accordance with Le Châtelier's principle.[1][6]
-
Reaction Time: Sufficient time must be allowed for the reaction to reach equilibrium or completion.
Optimization & Methodology Guide
This section provides detailed protocols and explanations for key experimental choices to enhance your reaction efficiency.
Q3: How do I select the most appropriate catalyst for my esterification?
Catalyst selection depends on the scale of your reaction, the sensitivity of your starting materials, and purification considerations. Catalysts are broadly divided into two categories:
-
Homogeneous Catalysts: These are soluble in the reaction medium. Common examples include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[7][8] They are highly effective but can be corrosive and require neutralization and removal during workup, which can complicate purification.[2]
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Examples include acidic ion-exchange resins (e.g., Amberlyst 15), zeolites, and sulfated metal oxides.[2][3][9] Their primary advantage is the ease of separation from the reaction mixture—often by simple filtration—which simplifies purification and allows for catalyst recycling.[2][3]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, p-TSA, HCl | High activity, low cost.[7] | Corrosive, difficult to separate, potential for side reactions.[2] |
| Heterogeneous | Amberlyst 15, Zeolites, Sulfated Zirconia | Easily separated and recycled, less corrosive, often milder conditions.[2] | Can be more expensive, potentially lower activity than homogeneous catalysts. |
Recommendation: For lab-scale synthesis where purification via chromatography is feasible, p-TSA is a good starting point. For larger-scale or process chemistry applications, a heterogeneous catalyst like Amberlyst 15 is highly recommended for its reusability and simplified workup.[2]
Q4: What is the optimal molar ratio of alcohol to this compound?
To maximize conversion, the equilibrium must be shifted toward the products. According to Le Châtelier's principle, using a large excess of one of the reactants will achieve this. In practice, the alcohol is typically used in excess as it is often less expensive and can also serve as the solvent.[6]
-
Recommended Ratio: A molar ratio of alcohol to carboxylic acid between 3:1 and 10:1 is common.[5] Studies have shown that increasing the excess of alcohol can drive the reaction to yields greater than 95%.[6]
-
Thermodynamic Insight: For the related esterification of cyclopentene with acetic acid, optimal molar ratios of acid to olefin were found to be in the 2:1 to 3:1 range.[5] This highlights that while an excess is needed, an extremely large excess may not be necessary and can complicate solvent removal.
Q5: How can I effectively remove water during the reaction?
Continuous removal of water is one of the most effective strategies to drive the esterification to completion.
-
Dean-Stark Apparatus: This is the classic method used with solvents that form an azeotrope with water (e.g., toluene, cyclohexane). The water is collected in the trap while the solvent returns to the reaction flask.
-
Molecular Sieves: For smaller-scale reactions or when using an alcohol that is miscible with water, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water as it is formed.
-
Reactive Distillation: In a larger-scale industrial setting, reactive distillation can be employed to continuously remove the ester product and water, achieving very high conversion rates.[1]
Experimental Protocol: Methyl Esterification of this compound
This protocol provides a step-by-step methodology for a standard laboratory-scale esterification.
Materials:
-
This compound (1.0 eq)
-
Methanol (10.0 eq, serves as reactant and solvent)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Reagents: Add methanol, followed by the p-TSA catalyst.
-
Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the bulk of the methanol using a rotary evaporator. c. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and catalyst), water, and finally brine.[10] e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure methyl 2-cyclopentene-1-acetate.[11]
Troubleshooting Guide
Q6: I am getting a very low yield. What are the most common causes?
A low yield is the most frequent issue. Systematically check the following:
-
Ineffective Water Removal: This is the primary reason for poor yields. If you are not actively removing water, the reaction cannot proceed to completion. Ensure your Dean-Stark trap is functioning correctly or that your molecular sieves are fully activated.[6]
-
Catalyst Deactivation: Acid catalysts can be hygroscopic. Using an old bottle of p-TSA that has absorbed atmospheric moisture will reduce its effectiveness. Always use a fresh or properly stored catalyst.
-
Insufficient Reaction Time or Temperature: Esterifications can be slow. Confirm the reaction has reached equilibrium by taking samples periodically and analyzing them via TLC or GC. Ensure the reaction is maintained at the appropriate reflux temperature.[5]
-
Premature Workup: Do not stop the reaction until analysis confirms the consumption of the limiting reagent.
-
Losses During Workup: Small esters can have some solubility in water. Ensure you perform multiple extractions with your organic solvent and use brine during the final wash to minimize this.[10]
Q7: My reaction mixture turned dark brown/black. What happened?
Charring or darkening of the reaction mixture often indicates decomposition, which can be caused by:
-
Excessively High Temperature: While heat is required, overheating can cause polymerization of the cyclopentene ring or other side reactions. Maintain a controlled reflux.
-
Concentrated Strong Acids: Using too much concentrated sulfuric acid is a common cause of charring. Reduce the catalyst loading to 1-2 mol% or switch to a milder catalyst like p-TSA.
Q8: I am having trouble separating the layers during the aqueous workup. How can I resolve this?
The formation of an emulsion is a common problem during the extraction phase.
-
Break the Emulsion: Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up the emulsion and sharpen the layer separation.
-
Patience and Technique: Gently swirl or rock the separatory funnel instead of shaking it vigorously. Allow the funnel to stand undisturbed for a longer period to allow the layers to settle. In difficult cases, filtering the entire mixture through a pad of Celite can be effective.
References
- 1. researchgate.net [researchgate.net]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102603486A - Method for preparing cyclopentanol from cyclopentene - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 2- and 3-Cyclopentene-1-acetic acid Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular isomers is a foundational requirement for advancing research and ensuring the quality and efficacy of therapeutic candidates. Positional isomers, such as 2- and 3-Cyclopentene-1-acetic acid, present a common analytical challenge. Although these molecules share the same molecular formula (C₇H₁₀O₂) and gross structural elements, the location of the double bond within the cyclopentene ring gives rise to distinct electronic and steric environments. These subtle differences manifest as unique spectroscopic signatures. This guide provides an in-depth comparison of the expected spectroscopic differences between these two isomers, leveraging foundational principles of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). While experimental data for 2-Cyclopentene-1-acetic acid is readily available, data for its 3-isomer is less common. Therefore, this guide will combine experimental data for the 2-isomer with expert-predicted data for the 3-isomer, grounded in established spectroscopic theory and data from analogous structures.
Molecular Structures and Key Differentiators
The primary difference between these two isomers lies in the placement of the carbon-carbon double bond relative to the acetic acid substituent. This seemingly minor change has significant implications for the chemical environment of nearby protons and carbons, as well as the vibrational modes of the molecule.
Caption: Molecular structures of 2- and 3-Cyclopentene-1-acetic acid.
Infrared (IR) Spectroscopy: A Tale of Two Double Bonds
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The key distinguishing features in the IR spectra of these isomers will arise from the C=C double bond and the adjacent C-H bonds.
For This compound , the double bond is conjugated with the carbonyl group of the acetic acid moiety, which is expected to influence the C=C stretching frequency. However, given the insulating CH₂ group, this effect will be minimal. The most prominent distinguishing features will be the C-H stretching and bending vibrations associated with the double bond.
In contrast, 3-Cyclopentene-1-acetic acid possesses a more symmetrically substituted double bond, which will affect the intensity of its C=C stretching absorption.
Table 1: Predicted Key Infrared Absorption Frequencies
| Functional Group | This compound (cm⁻¹) | 3-Cyclopentene-1-acetic acid (Predicted, cm⁻¹) | Rationale for a Senior Application Scientist |
| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3300-2500 (broad) | The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer and is not expected to differ significantly between the isomers. |
| C=O stretch (Carboxylic Acid) | ~1710 | ~1710 | The carbonyl stretching frequency is largely influenced by the carboxylic acid group itself and should be very similar in both isomers. |
| C=C stretch | ~1650 (weak to medium) | ~1655 (weak) | The trisubstituted double bond in the 2-isomer is expected to have a slightly lower frequency and potentially higher intensity compared to the more symmetrically disubstituted double bond in the 3-isomer. |
| =C-H stretch | ~3030 | ~3040 | The vinylic C-H stretches are expected in this region for both isomers. |
| =C-H bend (out-of-plane) | ~820 | ~675-725 | The out-of-plane bending vibrations are often diagnostic. The trisubstituted alkene in the 2-isomer will have a different bending mode and frequency compared to the cis-disubstituted alkene in the 3-isomer. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical shifts (δ) and coupling constants (J) of the protons (¹H NMR) and carbons (¹³C NMR) provide a detailed map of the electronic environment within each molecule.
¹H NMR Spectroscopy
The proton NMR spectra will show significant differences, particularly in the chemical shifts of the olefinic protons and the protons on the carbons adjacent to the double bond and the substituent.
For This compound , the two vinylic protons are non-equivalent and will appear as distinct multiplets. The allylic proton at the point of substitution is also a key diagnostic signal.
For 3-Cyclopentene-1-acetic acid , the two vinylic protons are chemically equivalent due to the molecule's symmetry, and they will appear as a single signal. The protons on the carbons adjacent to the double bond will also have characteristic chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Environment | This compound (ppm) | 3-Cyclopentene-1-acetic acid (Predicted, ppm) | Rationale for a Senior Application Scientist |
| Olefinic Protons (=C-H) | ~5.5-5.8 (2H, m) | ~5.6 (2H, s or narrow m) | The non-equivalent vinylic protons of the 2-isomer will be split by each other and by adjacent allylic protons, resulting in complex multiplets. The equivalent vinylic protons of the 3-isomer will ideally be a singlet, though long-range coupling may cause some broadening. |
| Allylic Proton (at substituent) | ~3.0 (1H, m) | N/A | This unique proton in the 2-isomer is adjacent to both the double bond and the acetic acid group, leading to a downfield shift and complex splitting. |
| Protons on CH₂ of Acetic Acid | ~2.4 (2H, d) | ~2.5 (2H, d) | The chemical shift of these protons will be similar, but the coupling will differ. In the 2-isomer, they are coupled to the allylic proton. In the 3-isomer, they are coupled to the methine proton at the point of substitution. |
| Carboxylic Acid Proton (COOH) | ~11-12 (1H, s) | ~11-12 (1H, s) | The acidic proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. No significant difference is expected. |
¹³C NMR Spectroscopy
The carbon NMR spectra will also provide clear evidence for the isomeric structure. The number of unique carbon signals and their chemical shifts, particularly for the sp² hybridized carbons of the double bond, will be diagnostic.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Environment | This compound (ppm) | 3-Cyclopentene-1-acetic acid (Predicted, ppm) | Rationale for a Senior Application Scientist |
| Carboxylic Acid Carbonyl (C=O) | ~178 | ~178 | Similar to the proton, the carbonyl carbon chemical shift is not expected to differ significantly. |
| Olefinic Carbons (C=C) | ~130, ~135 | ~128 (2C) | The 2-isomer will show two distinct signals for the non-equivalent olefinic carbons. The symmetry of the 3-isomer will result in a single signal for the two equivalent olefinic carbons. |
| Carbon at Substituent | ~45 | ~40 | The chemical environment of the carbon bearing the acetic acid group is different in each isomer, leading to a noticeable difference in chemical shift. |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight (126.15 g/mol ), their fragmentation patterns under electron ionization (EI) may differ due to the different stabilities of the radical cations and the fragmentation pathways available to them.
The molecular ion peak (M⁺) at m/z 126 should be observable for both isomers. The fragmentation will likely be initiated by cleavage of the C-C bond between the ring and the acetic acid side chain, or by rearrangements involving the double bond.
For This compound , a characteristic fragmentation might involve a retro-Diels-Alder reaction of the cyclopentene ring, although this is less likely than fragmentation of the side chain.
For 3-Cyclopentene-1-acetic acid , the initial radical cation may be more prone to rearrangements involving the double bond before fragmentation.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragment | This compound (m/z) | 3-Cyclopentene-1-acetic acid (Predicted, m/z) | Rationale for a Senior Application Scientist |
| [M]⁺ | 126 | 126 | The molecular ion peak will be present for both isomers, confirming the molecular weight. |
| [M - COOH]⁺ | 81 | 81 | Loss of the carboxyl group is a common fragmentation pathway for carboxylic acids. |
| [M - CH₂COOH]⁺ | 67 | 67 | Cleavage of the bond between the ring and the side chain will result in a cyclopentenyl cation. The relative intensity of this peak may differ between the isomers due to the stability of the resulting cation. |
| Other significant fragments | 66, 108 | 66, 95 | The fragmentation patterns will likely show subtle differences in the relative abundances of various smaller fragments, which can be used as a fingerprint to distinguish the isomers. |
Experimental Protocols
To empirically validate the predicted spectroscopic differences, the following experimental protocols are recommended.
Sample Preparation
A crucial first step is to ensure the purity of each isomer. It is recommended to purify the samples by distillation or chromatography and confirm their purity by gas chromatography-mass spectrometry (GC-MS) prior to detailed spectroscopic analysis.
Infrared (IR) Spectroscopy Protocol
A Comparative Guide to the Reactivity of Saturated and Unsaturated Cyclopentyl Carboxylic Acids
In the landscape of drug discovery and organic synthesis, the selection of building blocks is paramount. The functional groups and structural motifs inherent to a starting material dictate its synthetic potential and pathway accessibility. This guide provides an in-depth comparison of two closely related C7 carboxylic acids: 2-Cyclopentene-1-acetic acid , an unsaturated system, and its saturated counterpart, cyclopentylacetic acid .
We will move beyond a simple cataloging of properties to explore the causal relationships between structure and chemical behavior. This analysis is grounded in fundamental organic chemistry principles and supported by experimental protocols designed to offer clear, verifiable outcomes for researchers in the lab.
At a Glance: Structural and Physical Distinctions
The primary difference between these two molecules is the presence of a carbon-carbon double bond within the five-membered ring of this compound. This single structural feature introduces a site of high electron density, fundamentally altering its reactivity profile compared to the fully saturated and relatively inert cyclopentane ring of cyclopentylacetic acid.
To begin, let's establish the fundamental physicochemical properties of each compound.
Table 1: Physicochemical Properties
| Property | This compound | Cyclopentylacetic acid |
| Molecular Formula | C₇H₁₀O₂[1][2] | C₇H₁₂O₂[3][4] |
| Molecular Weight | 126.15 g/mol [2] | 128.17 g/mol [3][4] |
| Appearance | Colorless liquid[5] | Clear colorless liquid[3][6] |
| Melting Point | 19 °C[1] | 12-14 °C[3] |
| Boiling Point | 93-94 °C at 2.5 mmHg[1] | 133-134 °C at 23 mmHg[3][6] |
| Density | 1.047 g/mL at 25 °C[1] | 1.022 g/mL at 25 °C[3][6] |
| Refractive Index (n20/D) | 1.468[1] | 1.453[3][6] |
While their physical properties are broadly similar, the crucial divergence lies in their chemical reactivity, which we will now explore.
Figure 1: Molecular structures of the unsaturated vs. saturated compounds.
The Duality of Reactivity: Carboxylic Acid vs. Alkene
The reactivity of these molecules can be dissected by considering their two key functional regions: the shared carboxylic acid group and the unique alkene group.
Reactions at the Carboxylic Acid Moiety
Both molecules possess a carboxylic acid group and therefore can undergo the same characteristic reactions. These include:
-
Esterification: Reaction with an alcohol under acidic conditions to form an ester.
-
Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine to yield an amide.
-
Reduction: Reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
For these transformations, the reactivity is broadly comparable. The electronic influence of the distant double bond in this compound on the carboxyl group is minimal, leading to similar reaction kinetics and yields under standard conditions. Cyclopentylacetic acid is a known reagent for synthesizing Cyclopentamine, a vasoconstrictor, highlighting the utility of its carboxyl group in pharmaceutical applications.[6][7]
Reactions at the Cyclopentyl Ring: The Point of Divergence
Herein lies the critical difference. The π-bond of the alkene in this compound is a nucleophilic center, making it susceptible to a wide array of electrophilic addition reactions. The saturated cyclopentyl ring in cyclopentylacetic acid lacks this feature and is unreactive under the same conditions.
Figure 2: Comparative reaction pathways showing the versatility of the unsaturated acid.
Key reactions exclusive to this compound include:
-
Catalytic Hydrogenation: This is the most direct comparative reaction. The double bond can be selectively reduced using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The product of this reaction is, in fact, cyclopentylacetic acid. This transformation confirms the shared carbon skeleton and provides a synthetic route from the unsaturated to the saturated compound.[8]
-
Electrophilic Halogenation: The alkene readily reacts with halogens like bromine (Br₂) or chlorine (Cl₂) at room temperature. The π-bond attacks the halogen, leading to the formation of a dihalogenated cyclopentane derivative. This reaction is the basis for a simple, rapid qualitative test for unsaturation.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon that already has more hydrogen atoms.
-
Oxidation: The double bond can be cleaved or modified by various oxidizing agents. For example, reaction with cold, dilute potassium permanganate (KMnO₄) would yield a diol, while ozonolysis would cleave the ring entirely.
Experimental Validation: Protocols for Reactivity Assessment
To translate these theoretical differences into practice, the following self-validating experimental protocols can be employed.
Experiment 1: Qualitative Test for Unsaturation with Bromine
This experiment provides immediate visual confirmation of the reactive alkene group.
Objective: To demonstrate the presence of a C=C double bond in this compound.
Methodology:
-
Preparation: Prepare two test tubes. In test tube A, place 1 mL of this compound dissolved in 5 mL of a suitable organic solvent (e.g., dichloromethane). In test tube B, place 1 mL of cyclopentylacetic acid in 5 mL of the same solvent.
-
Reagent Addition: To each test tube, add a 2% solution of bromine in dichloromethane dropwise, shaking after each drop.
-
Observation:
-
Test Tube A (Unsaturated): The characteristic reddish-brown color of the bromine solution will disappear instantly upon addition as the bromine is consumed in the electrophilic addition reaction.
-
Test Tube B (Saturated): The reddish-brown color of the bromine will persist, as no reaction occurs with the saturated alkane ring.
-
Figure 3: Experimental workflow for the qualitative bromine test.
Experiment 2: Preparative Hydrogenation of this compound
This protocol demonstrates the direct conversion of the unsaturated acid to its saturated analog, providing quantitative proof of their relationship.
Objective: To synthesize cyclopentylacetic acid via catalytic hydrogenation.
Methodology:
-
Setup: In a flask suitable for hydrogenation, dissolve 1.26 g (10 mmol) of this compound in 25 mL of ethanol.
-
Catalyst: Add a catalytic amount (e.g., 50 mg) of 10% palladium on carbon (Pd/C) to the solution.
-
Reaction: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, cyclopentylacetic acid. The product can be purified further if necessary. Purity and identity should be confirmed by NMR spectroscopy or GC-MS.
Summary and Synthetic Implications
The comparison between this compound and cyclopentylacetic acid is a clear illustration of how a single point of unsaturation dramatically expands a molecule's synthetic utility.
Table 2: Summary of Comparative Reactivity
| Reaction Type | This compound | Cyclopentylacetic acid | Rationale |
| Esterification | Reactive | Reactive | Both possess a carboxylic acid group. |
| Amide Formation | Reactive | Reactive | Both possess a carboxylic acid group. |
| Hydrogenation | Reactive (at C=C) | Unreactive | Presence of a reducible alkene. |
| Halogenation | Reactive (at C=C) | Unreactive | Presence of an electron-rich π-bond. |
| Oxidation (KMnO₄) | Reactive (at C=C) | Unreactive | Presence of an oxidizable alkene. |
-
Cyclopentylacetic acid is a stable building block, ideal for synthetic routes that require modifications exclusively at the carboxylic acid moiety without interference from the cyclic backbone.[7]
-
This compound is a significantly more versatile intermediate.[5] It offers dual reactivity: the standard chemistry of the carboxylic acid group and the rich, varied chemistry of the alkene. This allows for sequential or orthogonal synthetic strategies, enabling the introduction of new functional groups and stereocenters on the cyclopentane ring, which can then be carried forward into more complex molecular architectures.
For researchers and drug development professionals, the choice between these two compounds depends entirely on the synthetic goal. If the cyclopentyl ring is merely a lipophilic scaffold, the saturated version is sufficient. However, if the ring itself is a site for further elaboration, the unsaturated precursor provides a gateway to a much broader range of chemical possibilities.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CYCLOPENTYLACETIC ACID | 1123-00-8 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. CYCLOPENTYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Catalytic Syntheses of 2-Cyclopentene-1-acetic Acid: A Researcher's Handbook
Foreword
In the landscape of pharmaceutical development and complex molecule synthesis, 2-Cyclopentene-1-acetic acid and its chiral derivatives represent a critical structural motif. Found in a variety of natural products and serving as a key precursor to prostaglandins and other bioactive compounds, the efficient and selective synthesis of this scaffold is of paramount importance. This guide provides an in-depth comparative analysis of various catalytic methodologies for the synthesis of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of transition metal catalysis, enzymatic resolutions, and organocatalysis, presenting not just protocols, but the underlying mechanistic principles and comparative performance data to guide your selection of the most apt catalytic system.
The Strategic Importance of this compound
This compound is a carbocyclic compound featuring a five-membered ring with a pendant acetic acid group.[1][2] Its significance lies in its utility as a versatile building block in organic synthesis. The stereochemistry at the C1 position and the potential for functionalization of the double bond and the carboxylic acid group make it a valuable intermediate for accessing a wide array of complex molecular architectures.
A Comparative Overview of Catalytic Strategies
The synthesis of this compound can be approached through several catalytic routes, each with its distinct advantages and limitations. This section will compare three prominent strategies: Palladium-Catalyzed Allylic Alkylation, Enzymatic Kinetic Resolution, and Organocatalytic Asymmetric Synthesis.
Palladium-Catalyzed Asymmetric Allylic Alkylation: Precision in Stereocontrol
Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of this compound derivatives. This approach typically involves the reaction of a nucleophile with a cyclopentenyl substrate bearing a leaving group, catalyzed by a chiral palladium complex.
A notable example is the asymmetric Pd-catalyzed allylic alkylation of dimethyl malonate with 3-chlorocyclopentene, employing phosphanyloxazolines as chiral ligands.[3] This reaction proceeds with high enantioselectivity, furnishing a precursor that can be converted to enantiomerically pure (−)-(R)-(cyclopent-2-enyl)acetic acid in a few straightforward steps.[3]
Mechanistic Insight: The catalytic cycle, as illustrated below, involves the formation of a π-allylpalladium intermediate. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack, thereby controlling the stereochemical outcome of the reaction.
Fig. 1: Simplified Catalytic Cycle for Pd-Catalyzed Allylic Alkylation.
Performance Data:
| Catalyst System | Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Pd₂(dba)₃ / Chiral Phosphanyloxazoline | 3-Chlorocyclopentene | Dimethyl malonate | THF | RT | ~85 | >95 | [3] |
Experimental Protocol: Synthesis of a Precursor to (-)-(R)-(Cyclopent-2-enyl)acetic acid [3]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ and the chiral phosphanyloxazoline ligand in dry THF. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve dimethyl malonate and a suitable base (e.g., sodium hydride) in dry THF and cool to 0 °C.
-
Addition: Add 3-chlorocyclopentene to the nucleophile solution, followed by the dropwise addition of the prepared catalyst solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
Conversion to Acid: The resulting diester can be converted to the target acid via hydrolysis and decarboxylation.
Enzymatic Kinetic Resolution: Harnessing Nature's Selectivity
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiomerically enriched this compound derivatives. This method relies on the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
For instance, lipase-catalyzed hydrolytic resolution has been successfully applied to racemic esters of cyclopentenylmethanol, a direct precursor to this compound.[4] The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the produced alcohol, both in high enantiomeric excess.
Workflow for Enzymatic Kinetic Resolution:
Fig. 2: General Workflow for Enzymatic Kinetic Resolution.
Performance Data:
| Enzyme | Substrate | Reaction Type | Solvent | Yield (%) | ee (%) (unreacted) | ee (%) (product) | Reference |
| Lipase (e.g., from Pseudomonas cepacia) | Racemic acetate of cyclopentenylmethanol | Hydrolysis | Aqueous buffer/organic co-solvent | ~45-50 (for each enantiomer) | >98 | >98 | [4] |
Experimental Protocol: Lipase-Catalyzed Hydrolysis [4]
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7), suspend the racemic cyclopentenyl acetate.
-
Enzyme Addition: Add the lipase (e.g., from Pseudomonas cepacia) to the suspension.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Reaction Termination: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme or by extraction with an organic solvent.
-
Separation and Purification: Separate the unreacted ester and the produced alcohol by column chromatography.
-
Conversion to Acid: The enantioenriched alcohol can be oxidized to the corresponding aldehyde and then to the carboxylic acid to yield one enantiomer of this compound, while the unreacted ester can be hydrolyzed to the other enantiomer of the alcohol and subsequently converted to the other enantiomer of the acid.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis has gained significant traction as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. While direct organocatalytic routes to this compound are less commonly reported, related transformations on cyclopentenone scaffolds highlight the potential of this approach.
For example, asymmetric desymmetrization of cyclopentene-1,3-diones using chiral organocatalysts can provide access to highly functionalized and enantioenriched cyclopentane derivatives.[5] These can then be further elaborated to the desired acetic acid side chain.
Conceptual Approach:
A plausible organocatalytic strategy could involve an asymmetric Michael addition of an acetate equivalent to a cyclopentenone derivative, catalyzed by a chiral amine or a phosphoric acid catalyst.
Fig. 3: Conceptual Organocatalytic Approach.
While specific, high-yielding protocols directly leading to this compound via organocatalysis are still an emerging area, the principles of asymmetric organocatalysis are well-established and offer a promising avenue for future research and development.
Comparative Analysis and Selection Criteria
| Feature | Palladium Catalysis | Enzymatic Resolution | Organocatalysis |
| Stereoselectivity | Excellent, tunable by ligand design | Excellent, inherent to the enzyme | Good to Excellent, catalyst-dependent |
| Atom Economy | Generally good | Moderate (theoretical max. 50% yield for one enantiomer) | Potentially very high |
| Catalyst Cost & Availability | Can be high (precious metal, complex ligands) | Varies, can be cost-effective | Generally lower cost, more sustainable |
| Reaction Conditions | Often mild, but can require inert atmosphere | Very mild (aqueous, physiological pH and temp.) | Generally mild |
| Substrate Scope | Broad, but can be sensitive to functional groups | Can be limited by enzyme specificity | Broad and continually expanding |
| Scalability | Well-established for industrial processes | Can be challenging due to enzyme stability and activity | Generally good, but can require higher catalyst loadings |
| Environmental Impact | Concerns with residual heavy metals | Generally considered "green" and sustainable | Favorable, avoids heavy metals |
Choosing the Right Catalyst:
-
For the highest enantioselectivity and a well-defined product from a specific starting material, Palladium Catalysis is a strong contender. The ability to fine-tune the chiral ligand provides a high degree of control.
-
When sustainability and mild reaction conditions are a priority, and if a racemic starting material is readily available, Enzymatic Resolution is an excellent choice. It often provides exceptionally high enantiomeric excess.
-
For developing novel, metal-free synthetic routes with good atom economy, Organocatalysis presents an exciting and rapidly evolving field. It offers the potential for more environmentally friendly processes.
Conclusion
The synthesis of this compound is a testament to the versatility and power of modern catalytic methods. Palladium-catalyzed allylic alkylation provides a precise and highly enantioselective route, while enzymatic resolutions offer an environmentally benign pathway with exceptional selectivity. Organocatalysis stands as a promising frontier for the development of sustainable and metal-free syntheses. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, scale, cost considerations, and environmental impact. This guide serves as a starting point for the informed selection and implementation of the most suitable catalytic strategy for your research and development endeavors.
References
- 1. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Cyclopentene-1-acetic acid
For the attention of: Researchers, scientists, and drug development professionals.
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the rigorous assessment of purity is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive, technically grounded comparison of analytical methodologies for determining the purity of synthesized 2-Cyclopentene-1-acetic acid, a valuable building block in the development of various therapeutic agents. This document is designed to be a practical resource, moving beyond procedural lists to explain the causal reasoning behind experimental choices.
The Imperative of Purity for this compound
This compound is a key precursor in the synthesis of prostaglandins and other complex molecular targets. The presence of impurities, even at trace levels, can have significant downstream consequences. These can range from altered pharmacological activity and unexpected toxicities in the final drug product to interference with subsequent synthetic steps, leading to reduced yields and the formation of new, difficult-to-remove byproducts. One common impurity to be aware of is the isomeric 3-Cyclopentene-1-acetic acid.[1] Therefore, a robust analytical strategy to ensure high purity is not merely a procedural formality but a critical step in the drug development process.
A Comparative Overview of Core Analytical Techniques
A multi-pronged approach, leveraging the strengths of various analytical techniques, is essential for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the principal technique for purity determination in the pharmaceutical industry. It separates compounds based on their differential distribution between a stationary phase (typically a packed column) and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.
Expert Insight: The power of HPLC lies in its high resolving power and sensitivity. When coupled with a UV detector, it is highly effective for quantifying the main component and any impurities that possess a chromophore. The lack of a strong chromophore in this compound necessitates detection at low UV wavelengths (around 200-210 nm).[2]
Experimental Workflow: Purity Analysis by HPLC-UV
References
Unlocking Potency and Specificity: A Comparative Guide to the Biological Activity of 2-Cyclopentene-1-acetic Acid Derivative Enantiomers
An In-Depth Technical Guide for Researchers
The cyclopentane and cyclopentenone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] From the potent anti-inflammatory and anticancer properties of cyclopentenone prostaglandins to the intraocular pressure-lowering effects of glaucoma medications, derivatives built upon this five-membered ring are of significant therapeutic interest.[3][4][5]
This guide moves beyond a simple survey of these compounds. We will delve into a critical, yet often overlooked, aspect that governs their efficacy and safety: stereochemistry . For chiral molecules like the derivatives of 2-Cyclopentene-1-acetic acid, the spatial arrangement of atoms—specifically, the existence of non-superimposable mirror images known as enantiomers—is not a trivial detail. It is a fundamental determinant of biological activity. This principle, often explained by the Easson-Stedman hypothesis, posits that a three-point interaction between a small molecule and a chiral biological target (like an enzyme or receptor) can result in one enantiomer binding with high affinity while its mirror image binds poorly or not at all.
This guide will provide researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and protocols, to understand and investigate the stereospecific activity of this compound derivatives.
The Decisive Role of Chirality in Biological Recognition
Enantiomers of a chiral drug can exhibit profound differences in their pharmacology. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Understanding this is paramount in drug design. The following diagram illustrates the fundamental concept of stereospecific binding.
Caption: Easson-Stedman Hypothesis: A model showing how a specific enantiomer (eutomer) achieves a three-point fit with a receptor, leading to a biological response, while its mirror image (distomer) cannot, resulting in reduced or no activity.
Case Study 1: Prostaglandin Analogs in Glaucoma Therapy
The most compelling evidence for the stereospecificity of cyclopentane-based drugs comes from the field of ophthalmology. Prostaglandin analogs (PGAs) are a first-line treatment for glaucoma, a condition characterized by elevated intraocular pressure (IOP).[4][6] These drugs are synthetic derivatives of natural prostaglandins (PGs), which are signaling molecules derived from prostanoic acid, a structure featuring a central cyclopentane ring.[1][2]
PGAs like latanoprost, travoprost, and bimatoprost are chiral molecules, and only the specific, clinically used enantiomer is effective. They act as selective agonists for the prostaglandin F (FP) receptor.[4]
Mechanism of Action
The therapeutic effect of PGAs is achieved by increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway. This involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[5] This highly specific interaction with the FP receptor is entirely dependent on the precise three-dimensional structure of the drug molecule.
Caption: Simplified signaling pathway for Prostaglandin Analogs in the eye.
Comparative Performance Data
While direct comparisons of enantiomeric pairs of the same PGA are not typically published (as the "wrong" enantiomer is inactive and not developed), extensive clinical trials have compared the leading, single-enantiomer drugs. This data underscores the high degree of structural specificity required for potent IOP reduction.
| Prostaglandin Analog | Mean IOP Reduction (%) | Key Structural Feature |
| Latanoprost 0.005% | ~27-31% | Isopropyl ester prodrug of PGF2α |
| Travoprost 0.004% | ~28-32% | Isopropyl ester prodrug of a PGF2α analog |
| Bimatoprost 0.03% | ~27-33% | Prostamide, may act on different receptors |
Note: Efficacy can vary based on patient population, baseline IOP, and study duration. Data is aggregated from multiple clinical trials.[5] Bimatoprost often appears to be slightly more efficacious in IOP lowering compared to latanoprost.[5]
Case Study 2: Cyclopentenone Derivatives in Inflammation and Oncology
The introduction of an α,β-unsaturated carbonyl group into the cyclopentene ring creates a class of compounds known as cyclopentenones. These include certain prostaglandins (e.g., 15-deoxy-Δ12,14-prostaglandin J2 or 15d-PGJ2) and natural products like jasmonates.[3] These molecules are electrophilic and can act as potent signaling molecules by covalently modifying key proteins, often via a Michael addition mechanism.[3]
This reactivity makes them promising candidates for anti-inflammatory and anti-cancer therapies.[3] For instance, cyclopentenone-containing molecules have been shown to induce apoptosis in various cancer cell lines.[3] Jasmonic acid derivatives have demonstrated growth inhibition of breast, prostate, and lung cancer cells.[3]
The synthesis of these complex molecules often requires highly stereoselective methods to produce the desired enantiomer, as biological activity is critically dependent on the correct stereochemistry for interaction with cellular targets.[7]
Experimental Protocols: A Framework for Evaluation
To objectively compare the biological activity of different enantiomers, a robust and reproducible experimental workflow is essential. The following protocol provides a generalized method for assessing the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit cyclooxygenase (COX) enzymes.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (e.g., R- and S-enantiomers of a derivative) against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds (enantiomers) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Quenching solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
-
Microplate reader
Methodology:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired working concentration in the reaction buffer.
-
Compound Plating: Prepare serial dilutions of the test enantiomers. Add a small volume (e.g., 1-2 µL) of each concentration to the wells of a microplate. Include wells for a positive control (e.g., Ibuprofen, Naproxen) and a negative control (vehicle only).[8]
-
Enzyme Addition & Pre-incubation: Add the diluted enzyme solution to each well. Allow the plate to incubate for a defined period (e.g., 15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[8]
-
Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[8]
-
Reaction Quenching: Stop the reaction by adding the quenching solution.[8]
-
Quantification: Measure the amount of PGE2 produced in each well using a commercial ELISA kit, following the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for a COX inhibition assay.
Conclusion and Future Outlook
The evidence is unequivocal: for this compound derivatives, as with most biologically active molecules, stereochemistry is a master regulator of function. The high stereospecificity of prostaglandin analogs in glaucoma treatment provides a textbook example of this principle. The emerging potential of cyclopentenone derivatives in oncology and inflammation further highlights the need for precise stereocontrol during synthesis and rigorous comparative testing of enantiomers.
Future research must prioritize the enantioselective synthesis and parallel biological evaluation of novel derivatives. By systematically comparing the activity of enantiomeric pairs, researchers can build more accurate structure-activity relationships (SAR), leading to the design of more potent, selective, and safer therapeutics. This chiral-centric approach is not merely an academic exercise; it is essential for unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 5. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reviewofoptometry.com [reviewofoptometry.com]
- 7. Enantioselective synthesis of 12-amino alkylidenecyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Versatility of 2-Cyclopentene-1-acetic Acid: A Comparative Guide to its Synthetic Applications in Natural Product Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Among the myriad of available building blocks, 2-Cyclopentene-1-acetic acid has emerged as a particularly versatile and powerful precursor for the synthesis of a range of biologically significant natural products. Its inherent stereochemical potential and reactive functionalities provide a robust platform for the construction of complex molecular architectures.
This guide provides an in-depth technical review of the synthetic applications of this compound, with a primary focus on its utility in the synthesis of prostaglandins and jasmonates. We will objectively compare synthetic strategies originating from this key starting material with prominent alternative routes, supported by experimental data to inform your selection of the most efficacious pathway for your research endeavors.
I. Prostaglandin Synthesis: The Corey Lactone as a Pivotal Intermediate
Prostaglandins are a class of lipid compounds involved in numerous physiological processes, making them attractive targets for drug development. A cornerstone in many prostaglandin syntheses is the "Corey lactone," a bicyclic intermediate that contains the key stereochemical information required for the final prostaglandin structure. This compound serves as an excellent starting material for the stereocontrolled synthesis of this crucial intermediate.
The Iodolactonization Approach: A Stereospecific Gateway to the Corey Lactone
A key transformation in the utilization of this compound is the iodolactonization reaction. This intramolecular cyclization proceeds with high stereoselectivity, establishing the requisite stereocenters of the Corey lactone in a single, efficient step. The reaction is initiated by the treatment of this compound with iodine and a base, typically potassium iodide and potassium bicarbonate. The electrophilic iodine adds to the double bond, forming an iodonium ion intermediate. The neighboring carboxylate group then attacks the iodonium ion in an intramolecular SN2 fashion, leading to the formation of the bicyclic iodo-lactone.
Safety Operating Guide
Navigating the Disposal of 2-Cyclopentene-1-acetic acid: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Cyclopentene-1-acetic acid, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and responsibility within your laboratory.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 13668-61-6) is a carboxylic acid that presents several key risks that directly inform its handling and disposal procedures.[1][2]
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.[1][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][3]
It is a combustible liquid with a flash point of 110 °C (230 °F). While not highly flammable, this property necessitates careful storage away from ignition sources.[4][5] As a carboxylic acid, it is also important to consider its corrosive properties, particularly when selecting waste containers and segregating waste streams.[6]
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1] |
The Regulatory Landscape: Adherence to EPA Guidelines
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" approach mandates that generators of hazardous waste are responsible for its safe management from the point of generation to its final disposal.[8]
To ensure compliance, laboratories must first determine if their waste is classified as hazardous. The EPA defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[9] Given that this compound is a corrosive material (as an acid) and a combustible liquid, it will likely fall under the hazardous waste regulations.[9][10]
It is crucial to consult not only federal EPA regulations but also your state and local environmental agencies, as they may have more stringent requirements.[8][9] Your institution's Environmental Health and Safety (EHS) department is an invaluable resource for navigating these specific regulations and should be consulted before establishing any new disposal protocol.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe and compliant disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, including this compound, it is imperative to wear the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[5][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[3]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[3]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, especially in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[12]
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring proper disposal.
-
Do not mix this compound waste with incompatible materials. Incompatible materials include bases, strong oxidizing agents, and reducing agents.[3][13] Mixing acids with bases can generate heat and potentially violent reactions.
-
Collect this compound waste in a dedicated, properly labeled container. The container must be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE) or glass.[10][14][15] Avoid using metal containers, as acids can cause them to corrode.[6]
-
Ensure the waste container is in good condition, with a secure, leak-proof cap. The container should be kept closed at all times except when adding waste.[10][16]
Step 3: Labeling the Waste Container
Accurate and thorough labeling of waste containers is a legal requirement and essential for the safety of everyone who may handle the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)[10]
-
The specific hazards associated with the waste (e.g., "Corrosive," "Irritant")
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating researcher or lab
Your institution's EHS department will likely provide standardized hazardous waste labels.
Step 4: Storage of Waste
Hazardous waste must be stored in a designated and safe location pending pickup by a certified waste disposal vendor.
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
The storage area should be well-ventilated. If possible, store in a designated satellite accumulation area or a chemical fume hood.[3]
-
Keep the storage area away from heat, sparks, and open flames. [4]
-
Ensure the storage area is secure and only accessible to authorized personnel.
Step 5: Arranging for Disposal
Once the waste container is full (never fill to more than 90% capacity to allow for expansion), or if the accumulation time limit set by your institution or regulatory body is reached, you must arrange for its disposal.[16]
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not pour this compound down the drain. This is a violation of environmental regulations and can damage plumbing systems.[3]
-
Disposal must be conducted through a licensed hazardous waste disposal company. [9] Your EHS department will manage this process.
The following flowchart illustrates the decision-making process for the disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Handling Spills
Accidents can happen, and being prepared for a spill is a critical aspect of laboratory safety. The response to a spill will depend on its size and location.
Minor Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an absorbent material suitable for acids, such as sodium bicarbonate or a commercial acid spill kit.[17] Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize the spill. For an acid like this compound, a weak base such as sodium bicarbonate can be used. Apply it from the outside of the spill inwards to avoid splashing.
-
Collect the absorbed and neutralized material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with soap and water.
-
Report the incident to your laboratory supervisor and EHS department.
Major Spills (requiring outside assistance):
-
Evacuate the immediate area.
-
If the spill poses a fire or inhalation hazard, evacuate the entire lab and activate the fire alarm. [17]
-
Close the doors to the affected area to contain any vapors.
-
Call your institution's emergency number or 911, and then notify your EHS department.
-
Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.
The following diagram outlines the general procedure for responding to a chemical spill.
Caption: Decision-making process for chemical spill response.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental regulations and public health.
References
- 1. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. uwm.edu [uwm.edu]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. axonator.com [axonator.com]
- 8. youtube.com [youtube.com]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. geo.utexas.edu [geo.utexas.edu]
- 11. fishersci.com [fishersci.com]
- 12. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. graco.com [graco.com]
- 16. ethz.ch [ethz.ch]
- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Navigating the Safe Handling of 2-Cyclopentene-1-acetic Acid: A Guide for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, in-depth information on the proper handling, storage, and disposal of 2-Cyclopentene-1-acetic acid (CAS No. 13668-61-6), a valuable reagent in various synthetic applications. The protocols outlined here are designed to be a self-validating system, ensuring a secure laboratory environment by explaining the causality behind each procedural step.
Understanding the Hazard Profile
This compound is a liquid that presents several key hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:
-
Skin Irritant (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
The signal word for this chemical is "Warning".[1][2] These classifications are the foundation of our safety protocols; they dictate the necessary engineering controls and personal protective equipment (PPE) required to mitigate risk.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered for safety. The primary risk associated with this compound is the inhalation of its vapors and accidental contact.
-
Ventilation: All work with this chemical must be conducted in a well-ventilated area.[1][4] A certified chemical fume hood is mandatory for all procedures that involve open containers or the potential for vapor generation. This is critical to minimize the concentration of vapors in the breathing zone of the user, directly addressing the respiratory irritation hazard.[4]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4] In the event of accidental exposure, immediate irrigation is crucial to minimizing injury.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final and most personal layer of protection. The selection of appropriate PPE is directly informed by the GHS hazard classifications.[1]
| Operation | Eyeshields | Gloves | Protective Clothing | Respiratory Protection |
| Routine Handling & Weighing | Chemical safety goggles (EN166 compliant) | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat | Not required if in a fume hood |
| Transfer & Dispensing | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant lab coat or apron | Not required if in a fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridge (Type ABEK or equivalent)[3] |
Causality of PPE Choices:
-
Eye and Face Protection: Given that this compound causes serious eye irritation, chemical safety goggles are the minimum requirement.[1][5] A face shield should be worn in conjunction with goggles during operations with a higher risk of splashing.
-
Hand Protection: To prevent skin irritation, wearing appropriate protective gloves is mandatory.[4] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
-
Protective Clothing: A standard lab coat will prevent minor splashes from reaching personal clothing and skin.[4] For larger-scale operations or spill response, a chemical-resistant apron or suit is necessary.
-
Respiratory Protection: While a fume hood is the primary control for vapors, a respirator is essential for emergency situations like a significant spill outside of containment.[3][6] The recommended filter type (ABEK) is designed for organic gases and vapors.[3]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents.
Handling:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Have all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Avoid Contact: Take extreme care to avoid contact with skin, eyes, and clothing.[1] Do not breathe fumes, vapors, or mist.[1][4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling the chemical.[1][4] Do not eat, drink, or smoke in the laboratory.[1]
-
Ignition Sources: Keep the chemical away from sources of ignition as it is a combustible liquid.[1][3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from incompatible substances, which include bases, strong oxidizing agents, and reducing agents.[4][7]
-
The designated storage area should be locked to restrict access to authorized personnel only.[1][4]
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is a hallmark of a safe laboratory.
In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[1][5] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water.[5] Seek immediate medical attention.[5]
Spill Response Workflow:
The following diagram outlines the logical steps for responding to a spill of this compound.
Caption: A step-by-step workflow for the safe management of a this compound spill.
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including absorbent materials from spills, must be placed into a suitable, clearly labeled, and sealed container.[1][4]
-
Regulatory Compliance: The disposal of the chemical waste must be carried out by an approved and licensed waste disposal company.[1][4] Do not dispose of this chemical down the drain or into the environment.[1] Always consult and adhere to local, state, and federal regulations regarding hazardous waste disposal.
By integrating these safety protocols into your standard operating procedures, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific integrity.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-环戊烯-1-醋酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.de [fishersci.de]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
